1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-benzyl-N,N-dimethylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15(2)13(17)12-8-14-10-16(12)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZORRZVOFHVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=CN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428394 | |
| Record name | 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-56-0 | |
| Record name | N,N-Dimethyl-1-(phenylmethyl)-1H-imidazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the synthesis of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide, a key scaffold in the development of therapeutic agents, notably as potent TGR5 agonists. The synthesis pathway is presented as a three-step process, commencing with the formation of an ester intermediate, followed by hydrolysis to the corresponding carboxylic acid, and culminating in an amide coupling to yield the final product.
Overall Synthesis Pathway
The synthesis of this compound is efficiently achieved through a three-step sequence:
-
Step 1: Synthesis of Ethyl 1-benzyl-1H-imidazole-5-carboxylate - This initial step involves the construction of the core imidazole ring, incorporating the benzyl and ethyl carboxylate moieties.
-
Step 2: Synthesis of 1-benzyl-1H-imidazole-5-carboxylic acid - The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid, a crucial precursor for the subsequent amidation.
-
Step 3: Synthesis of this compound - The final step is an amide coupling reaction between the carboxylic acid and dimethylamine to afford the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-benzyl-1H-imidazole-5-carboxylate
This procedure outlines the N-benzylation of an imidazole precursor.
Materials and Reagents:
-
Ethyl imidazole-5-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of ethyl imidazole-5-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield ethyl 1-benzyl-1H-imidazole-5-carboxylate.
Step 2: Synthesis of 1-benzyl-1H-imidazole-5-carboxylic acid
This protocol describes the basic hydrolysis of the ethyl ester to the carboxylic acid.
Materials and Reagents:
-
Ethyl 1-benzyl-1H-imidazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 1-benzyl-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1-benzyl-1H-imidazole-5-carboxylic acid.
Step 3: Synthesis of this compound
This final step involves the formation of the amide bond using a standard coupling agent.
Materials and Reagents:
-
1-benzyl-1H-imidazole-5-carboxylic acid
-
Dimethylamine hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-benzyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add dimethylamine hydrochloride (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data Summary
| Step | Product | Starting Material(s) | Key Reagents | Solvent(s) | Reaction Time (h) | Temperature | Typical Yield (%) |
| 1 | Ethyl 1-benzyl-1H-imidazole-5-carboxylate | Ethyl imidazole-5-carboxylate, Benzyl bromide | K₂CO₃ | Acetonitrile | 4-6 | Reflux | 85-95 |
| 2 | 1-benzyl-1H-imidazole-5-carboxylic acid | Ethyl 1-benzyl-1H-imidazole-5-carboxylate | NaOH | Ethanol/Water | 2-4 | Reflux | 90-98 |
| 3 | This compound | 1-benzyl-1H-imidazole-5-carboxylic acid, Dimethylamine HCl | HATU, DIPEA | DMF | 12-16 | Room Temp. | 70-85 |
Diagrams
Synthesis Workflow
References
An In-depth Technical Guide to 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide: A Potent TGR5 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide, a compound of significant interest in the field of metabolic disease research. This document details its role as a Takeda G-protein-coupled receptor 5 (TGR5) agonist and provides relevant experimental protocols for its study.
Core Chemical Properties
This compound is a solid compound with the molecular formula C₁₃H₁₅N₃O.[1] Its molecular weight is 229.2777 g/mol .[1] The following table summarizes its key chemical identifiers.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 850429-56-0 | [1] |
| Molecular Formula | C₁₃H₁₅N₃O | [1] |
| Molecular Weight | 229.2777 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI | InChI=1S/C13H15N3O/c1-15(2)13(17)12-8-14-10-16(12)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 | [1] |
| InChI Key | GXZORRZVOFHVJZ-UHFFFAOYSA-N | [1] |
| SMILES | CN(C)C(=O)c1cncn1Cc1ccccc1 | N/A |
Spectroscopic Data
Detailed spectroscopic data for this compound is not explicitly available in the public domain. However, based on the known structure, the following characteristic signals can be anticipated.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (Benzyl Group): Multiplets in the range of 7.20-7.40 ppm.
-
Methylene Protons (-CH₂-): A singlet around 5.30-5.50 ppm.
-
Imidazole Ring Protons: Singlets for the two protons on the imidazole ring, expected in the aromatic region.
-
N,N-dimethyl Protons (-N(CH₃)₂): Two singlets for the methyl groups, the chemical shifts of which would be influenced by the rotational barrier around the C-N amide bond.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.
-
Aromatic and Imidazole Carbons: Signals in the range of 110-140 ppm.
-
Methylene Carbon (-CH₂-): A signal around 50-55 ppm.
-
N,N-dimethyl Carbons (-N(CH₃)₂): Two signals in the range of 30-40 ppm.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 229.1215 (calculated for C₁₃H₁₅N₃O).
-
Key Fragments: A prominent fragment corresponding to the loss of the dimethylamino group and a fragment corresponding to the benzyl cation (m/z = 91).
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not explicitly provided in the available literature, a general synthetic route can be inferred from the key research paper "Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists".[2] The synthesis would likely involve the following key steps:
Caption: General synthetic workflow for this compound.
Detailed Methodologies:
General Procedure for Amide Formation (Inferred):
-
To a solution of the corresponding ester precursor (e.g., methyl 1-benzyl-1H-imidazole-5-carboxylate) in a suitable solvent (e.g., methanol or THF), add an excess of dimethylamine (as a solution in a solvent like THF or as a gas).
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent and excess dimethylamine are removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.
Biological Activity and Signaling Pathway
This compound and its derivatives are potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[2] TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.
TGR5 Signaling Pathway:
Activation of TGR5 by an agonist like this compound initiates a downstream signaling cascade. This primarily involves the coupling of TGR5 to Gαs proteins, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). In enteroendocrine L-cells, this signaling cascade ultimately leads to the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that plays a crucial role in regulating glucose homeostasis.
Caption: TGR5 signaling pathway leading to GLP-1 secretion.
Experimental Protocols for Biological Evaluation
TGR5 Receptor Activation Assay (General Protocol):
This protocol describes a cell-based assay to determine the potency of compounds like this compound in activating the TGR5 receptor.[3]
Caption: Workflow for a TGR5 receptor activation assay.
Detailed Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human TGR5 in a suitable growth medium.
-
Cell Seeding: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
Wash the cells with a suitable buffer.
-
Add the diluted compound to the wells. Include a positive control (a known TGR5 agonist) and a vehicle control (DMSO).
-
Incubate the plate at 37°C for a specified time.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
GLP-1 Secretion Assay (General Protocol):
This protocol outlines a method to measure the ability of this compound to stimulate GLP-1 secretion from enteroendocrine cells.[4][5]
Caption: Workflow for a GLP-1 secretion assay.
Detailed Methodology:
-
Cell Culture: Culture a suitable enteroendocrine L-cell line (e.g., human NCI-H716 or murine GLUTag cells).
-
Cell Seeding: Plate the cells in a multi-well plate and allow them to grow to a suitable confluency.
-
Assay:
-
Wash the cells with a secretion buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Pre-incubate the cells in the buffer for a short period.
-
Replace the buffer with fresh buffer containing various concentrations of this compound.
-
Incubate for a defined period (e.g., 2 hours).
-
-
Sample Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Quantify the amount of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit.
-
Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells and plot the dose-response relationship.
Conclusion
This compound is a valuable research compound with potent TGR5 agonist activity. Its ability to stimulate the TGR5 signaling pathway and induce GLP-1 secretion makes it a compound of high interest for the development of novel therapeutics for metabolic disorders. This technical guide provides a foundational understanding of its chemical properties and biological context, along with standardized protocols to facilitate further research and development. Further investigation is warranted to fully elucidate its physicochemical properties and to explore its full therapeutic potential.
References
- 1. N, N-Dimethyl 1-benzyl-1H-imidazole-5-carboxamide [cymitquimica.com]
- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Takeda G-Protein-Coupled Receptor 5 (TGR5) Agonism: Mechanism of Action of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide
For Immediate Release
This technical whitepaper provides an in-depth guide to the mechanism of action of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide and its derivatives. The core mechanism for this class of compounds is the activation of the Takeda G-protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This document, intended for researchers, scientists, and drug development professionals, details the signaling pathway, summarizes key quantitative data, and provides comprehensive experimental protocols for the assessment of TGR5 agonists.
Core Mechanism of Action: TGR5 Agonism
This compound and its related derivatives function as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), also known as the G-protein-coupled bile acid receptor 1 (GPBAR1).[1] TGR5 is a cell surface receptor that is activated by bile acids and plays a crucial role in regulating energy and glucose homeostasis.[1]
Upon activation by an agonist, TGR5 couples to the Gαs protein subunit, initiating a downstream signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). In intestinal enteroendocrine L-cells, this signaling pathway culminates in the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone with well-established roles in enhancing glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety. The stimulation of GLP-1 secretion is a key therapeutic strategy for the management of type 2 diabetes.[1][2]
A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been designed, synthesized, and evaluated for their TGR5 agonistic activity. The most potent of these compounds, designated as 19d and 19e , demonstrated excellent agonistic activity against human TGR5 (hTGR5), superior to that of the reference agonists INT-777 and lithocholic acid (LCA).[1] Furthermore, these compounds exhibited significant glucose-lowering effects in vivo, which is attributed to their ability to stimulate GLP-1 secretion through TGR5 activation.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency of the lead compounds from the 1-benzyl-1H-imidazole-5-carboxamide series against human and mouse TGR5.
| Compound | Target | EC50 (nM) |
| 19d | hTGR5 | 6.8 ± 0.43 |
| mTGR5 | 611 ± 33 | |
| 19e | hTGR5 | 9.5 ± 0.61 |
| mTGR5 | 832 ± 47 | |
| Data sourced from a review citing the primary study by Zhao et al.[3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the TGR5 signaling cascade and a typical experimental workflow for evaluating TGR5 agonists.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols based on standard practices in the field.
TGR5 Activation Assay (cAMP Accumulation)
This assay quantifies the agonist-induced production of intracellular cyclic AMP (cAMP) in cells engineered to express the TGR5 receptor.
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human TGR5 (HEK293-TGR5) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418).[4]
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Seed the HEK293-TGR5 cells into a white, 96-well, solid-bottom plate at a density of 20,000-40,000 cells per well.[4]
-
Incubate the plate for 24 hours to allow for cell adherence.[4]
2. Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the test compound to generate a range of concentrations for determining the dose-response curve.
-
Prepare solutions of a positive control (e.g., a known TGR5 agonist like INT-777) and a vehicle control (e.g., DMSO).[4]
3. Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cAMP degradation and incubate for 15-30 minutes at 37°C.[4]
-
Add the diluted test compounds, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C.[4]
4. cAMP Detection and Data Analysis:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.
GLP-1 Secretion Assay
This assay measures the ability of a test compound to stimulate the secretion of GLP-1 from a human enteroendocrine cell line.
1. Cell Culture:
-
Culture NCI-H716 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. These cells are grown in suspension.[5]
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[5]
2. Assay Procedure:
-
Seed the NCI-H716 cells into a 24- or 96-well plate.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells in a secretion buffer (e.g., containing NaCl, KCl, NaHCO3, MgCl2, CaCl2, HEPES, and glucose) with the test compound at various concentrations for a defined period (e.g., 1-2 hours) at 37°C.[5][6]
-
Include a positive control (e.g., phorbol-12-myristate-13-acetate (PMA) or a known TGR5 agonist) and a vehicle control.[6]
-
To prevent GLP-1 degradation, a DPP-4 inhibitor can be added to the secretion buffer.[5]
3. GLP-1 Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.[6]
-
Normalize the GLP-1 secretion to the total protein content of the cells in each well.
In Vivo Glucose Tolerance Test
This in vivo assay assesses the effect of the test compound on glucose metabolism in an animal model.
1. Animal Model and Acclimation:
-
Use a suitable animal model, such as diet-induced obese C57BL/6J mice.[7]
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
2. Compound Administration:
-
Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage).[8]
3. Glucose Challenge:
-
After a specified period of fasting (e.g., overnight), administer a glucose solution orally to the animals.[8]
4. Blood Glucose Measurement:
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure the blood glucose concentration using a glucometer.
5. Data Analysis:
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of the compound on glucose tolerance. A reduction in the AUC indicates improved glucose tolerance.
Conclusion
The this compound class of compounds represents a promising new series of potent TGR5 agonists. Their mechanism of action, centered on the stimulation of the TGR5-cAMP-GLP-1 signaling axis, offers a validated therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders. The data and protocols presented in this whitepaper provide a comprehensive resource for the continued research and development of these and other novel TGR5-targeting therapeutic agents.
References
- 1. Research Progress of Takeda G Protein-Coupled Receptor 5 in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Structure-Activity Relationship of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Promising Scaffold for TGR5 Agonism and Metabolic Disease Therapeutics
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 1-benzyl-1H-imidazole-5-carboxamide derivatives, with a primary focus on their potent agonistic activity at the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity. This document, intended for researchers, scientists, and drug development professionals, details the quantitative data, experimental methodologies, and cellular signaling pathways associated with this promising class of compounds.
Core Insights into TGR5 Agonism
A pivotal study in the field systematically explored a series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives, revealing key structural features that govern their efficacy as TGR5 agonists. The general structure of these compounds consists of a central 1-benzyl-1H-imidazole core with a carboxamide linkage at the 5-position, connected to various substituted aryl or heteroaryl moieties.
The investigation into these derivatives has demonstrated that specific substitutions on the terminal aromatic ring of the carboxamide are crucial for potent TGR5 activation. This has led to the identification of compounds with activity superior to that of reference agonists like INT-777 and lithocholic acid (LCA).
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro agonistic activities of key 1-benzyl-1H-imidazole-5-carboxamide derivatives against human TGR5 (hTGR5). The activity is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response.
Table 1: Agonistic Activity of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives on hTGR5
| Compound | R Group (Substitution on terminal aryl ring) | EC50 (nM) |
| 19a | 4-OCH3 | 11.2 |
| 19b | 4-OCF3 | 25.6 |
| 19c | 4-Cl | 15.8 |
| 19d | 3,4-di-Cl | 0.8 |
| 19e | 3-Cl, 4-F | 0.9 |
| 19f | 2,4-di-Cl | 12.3 |
| 19g | 3-CF3, 4-Cl | 3.2 |
| INT-777 | Reference Agonist | 15.0 |
| LCA | Reference Agonist | 1580 |
Table 2: In Vivo Glucose-Lowering Effects of Selected Compounds
| Compound | Dose (mg/kg) | Glucose Reduction (%) |
| 19d | 30 | 35.4 |
| 19e | 30 | 31.2 |
| Metformin | 150 | 28.9 |
Experimental Protocols
This section details the methodologies for the synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives and the key biological assays used to evaluate their activity.
General Synthesis Procedure
The synthesis of the target compounds is typically achieved through a multi-step process. A key step involves the amidation of a 1-benzyl-1H-imidazole-5-carboxylic acid intermediate with a substituted aniline derivative.
Step 1: Synthesis of 1-benzyl-1H-imidazole-5-carboxylic acid. This intermediate is prepared from commercially available starting materials, often involving the protection and subsequent deprotection of functional groups on the imidazole ring, followed by the introduction of the benzyl group at the N1 position and the carboxylic acid at the C5 position.
Step 2: Amide Coupling. The synthesized 1-benzyl-1H-imidazole-5-carboxylic acid is activated, commonly using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with the desired substituted aniline in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent such as DMF (Dimethylformamide). The reaction mixture is typically stirred at room temperature until completion.
Step 3: Purification. The final product is purified using standard techniques, such as column chromatography on silica gel, to yield the desired 1-benzyl-1H-imidazole-5-carboxamide derivative. The structure and purity of the final compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro TGR5 Functional Assay
The agonistic activity of the synthesized compounds on the TGR5 receptor is evaluated using a cell-based reporter gene assay.
Cell Line: Human embryonic kidney (HEK293) cells stably co-transfected with a human TGR5 expression vector and a cyclic AMP (cAMP) response element (CRE)-luciferase reporter plasmid are used.
Assay Principle: Activation of the Gαs-coupled TGR5 receptor by an agonist leads to an increase in intracellular cAMP levels. This, in turn, activates the CRE-driven luciferase reporter gene, resulting in the production of light that can be quantified.
Procedure:
-
HEK293-hTGR5-CRE-Luc cells are seeded in 96-well plates and cultured overnight.
-
The cells are then treated with various concentrations of the test compounds or reference agonists (INT-777, LCA).
-
After a specified incubation period, the luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
The dose-response curves are plotted, and the EC50 values are calculated using non-linear regression analysis.
In Vivo Oral Glucose Tolerance Test (OGTT)
The in vivo efficacy of the most potent compounds is assessed using an oral glucose tolerance test in a relevant animal model, such as C57BL/6J mice.
Procedure:
-
Mice are fasted overnight prior to the experiment.
-
The test compounds, a vehicle control, or a positive control (e.g., metformin) are administered orally.
-
After a set period (e.g., 30 minutes), a glucose solution is administered orally to all groups.
-
Blood glucose levels are measured from tail vein blood samples at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
The area under the curve (AUC) for blood glucose is calculated to determine the glucose-lowering effect of the compounds.
Signaling Pathway and Experimental Workflow
The activation of TGR5 by 1-benzyl-1H-imidazole-5-carboxamide derivatives initiates a downstream signaling cascade that ultimately leads to the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.
In Silico Modeling of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide: A Technical Guide for Drug Development Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide is a synthetic compound that has garnered significant interest in the field of metabolic disease research. It belongs to a class of imidazole derivatives that have been identified as potent agonists of the Takeda G protein-coupled receptor 5 (TGR5). TGR5 is a promising therapeutic target for type 2 diabetes, obesity, and other metabolic syndromes due to its role in regulating glucose homeostasis and energy expenditure.[1][2] This technical guide provides a comprehensive overview of the in silico modeling of this compound, including its biological context, relevant signaling pathways, experimental protocols for its evaluation, and a proposed computational workflow for virtual screening and lead optimization.
Biological Target: Takeda G Protein-Coupled Receptor 5 (TGR5)
TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids.[3] Its activation stimulates intracellular signaling cascades that lead to the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with potent glucose-lowering effects.[3] The therapeutic potential of TGR5 agonists lies in their ability to enhance insulin secretion in a glucose-dependent manner, improve energy expenditure, and reduce inflammation.
TGR5 Signaling Pathway
The activation of TGR5 by an agonist such as this compound initiates a downstream signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of target genes, including proglucagon, the precursor to GLP-1.[5][6]
Quantitative Data for TGR5 Agonists
| Compound | Target | Assay Type | Activity (EC50/IC50) | Reference |
| Compound 19d | hTGR5 | Agonist Activity | More potent than INT-777 and LCA | [1][2] |
| Compound 19e | hTGR5 | Agonist Activity | More potent than INT-777 and LCA | [1][2] |
| INT-777 | hTGR5 | Agonist Activity | ~0.3 µM (EC50) | [1] |
| Lithocholic Acid (LCA) | hTGR5 | Agonist Activity | ~0.5 µM (EC50) | [1] |
Experimental Protocols
The following are representative protocols for evaluating the TGR5 agonist activity of compounds like this compound. These are based on standard methodologies employed in the field.
In Vitro TGR5 Activation Assay (cAMP Accumulation Assay)
This assay measures the increase in intracellular cyclic AMP (cAMP) levels following the activation of TGR5.
Materials:
-
HEK293 cells stably expressing human TGR5 (HEK293-hTGR5)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
Test compounds (including this compound)
-
Reference agonist (e.g., INT-777)
-
cAMP assay kit (e.g., HTRF-based or luminescence-based)
Procedure:
-
Cell Seeding: Seed HEK293-hTGR5 cells into 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of test and reference compounds in assay buffer.
-
Cell Stimulation: Remove culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[7][8][9][10][11]
-
Data Analysis: Plot the response (e.g., fluorescence or luminescence signal) against the compound concentration and determine the EC50 values using a non-linear regression model.
GLP-1 Secretion Assay
This assay quantifies the amount of GLP-1 secreted from enteroendocrine cells upon TGR5 activation.
Materials:
-
Human enteroendocrine NCI-H716 cells
-
Assay buffer (e.g., DMEM with 0.1% BSA)
-
Test compounds
-
Reference agonist (e.g., INT-777)
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
Procedure:
-
Cell Seeding: Seed NCI-H716 cells into 24-well plates and allow them to differentiate.
-
Compound Treatment: Wash the cells with assay buffer and then incubate with various concentrations of test compounds and a DPP-IV inhibitor for 2 hours at 37°C.[12][13]
-
Supernatant Collection: Collect the cell culture supernatant.
-
GLP-1 Quantification: Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the secreted GLP-1 concentration against the compound concentration to determine the dose-response relationship.
In Silico Modeling Workflow
A robust in silico modeling workflow can significantly accelerate the discovery and optimization of novel TGR5 agonists. The following workflow is proposed for the study of this compound and its analogs.
References
- 1. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. promega.com [promega.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
TGR5 agonist activity of imidazole-5-carboxamide compounds
An In-depth Technical Guide to the TGR5 Agonist Activity of Imidazole-5-Carboxamide Compounds
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the TGR5 (Takeda G-protein-coupled receptor 5) agonist activity of imidazole-5-carboxamide compounds. TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis.[1][2][3] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses.[1][4][5] This document details the quantitative activity of novel imidazole-5-carboxamide derivatives, outlines the experimental protocols used for their evaluation, and visualizes the core signaling pathways and discovery workflows.
Quantitative Data: TGR5 Agonist Activity
A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been synthesized and evaluated for their agonistic activity on human TGR5 (hTGR5).[3][6] The potency of these compounds, measured as EC₅₀ values, demonstrates the promise of this chemical scaffold. The data from these studies are summarized below, with the natural agonist Lithocholic Acid (LCA) and the synthetic agonist INT-777 included for comparison.[3]
| Compound | hTGR5 EC₅₀ (nM)[3] | Notes |
| 19d | 1.8 | A potent derivative from the 1-benzyl-1H-imidazole-5-carboxamide series.[3][6] |
| 19e | 2.5 | Another highly potent compound from the same series.[3][6] |
| LCA | 24.1 | A primary bile acid and endogenous TGR5 agonist.[3] |
| INT-777 | 16.3 | A well-characterized semi-synthetic TGR5 agonist.[3][5] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
TGR5 Signaling Pathway
TGR5 is a G protein-coupled receptor that primarily signals through the Gαs subunit to activate adenylyl cyclase.[7] This initiates a cascade of intracellular events centered around the production of cyclic adenosine monophosphate (cAMP).[1][8] The activation of this pathway leads to diverse physiological outcomes, including improved glucose metabolism and reduced inflammation.[9][10]
Caption: TGR5 receptor activation by an agonist initiates a cAMP-dependent signaling cascade.
Experimental Protocols
The evaluation of imidazole-5-carboxamide compounds as TGR5 agonists involves a series of standardized in vitro and in vivo assays to determine their potency, efficacy, and physiological effects.
In Vitro TGR5 Activity Assay (CRE-Luciferase Reporter Assay)
This assay is a common method to quantify the activation of the TGR5 signaling pathway.[11]
-
Objective: To measure the dose-dependent agonistic activity of test compounds on the human TGR5 receptor.
-
Methodology:
-
Transfection: HEK293 cells are co-transfected with two plasmids: one containing the human TGR5 expression vector and another containing a luciferase reporter gene under the control of a cAMP Response Element (CRE) promoter.[11] Commercial kits providing stable reporter cell lines are also available.[12][13]
-
Cell Plating: Transfected cells are seeded into 96-well plates and incubated to allow for cell adherence and receptor expression.
-
Compound Treatment: The cells are treated with serial dilutions of the imidazole-5-carboxamide compounds. A known agonist like INT-777 or LCA is used as a positive control.[3]
-
Incubation: The plates are incubated for a defined period (e.g., 6-8 hours) to allow for receptor activation, downstream signaling, and luciferase gene expression.[13]
-
Lysis and Luminescence Reading: A luciferase detection reagent is added to the cells to lyse them and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to TGR5 activation, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized and plotted against the compound concentration. An EC₅₀ value is calculated using a nonlinear regression curve fit.
-
GLP-1 Secretion Assay
This cell-based functional assay measures a key physiological outcome of TGR5 activation in enteroendocrine cells.
-
Objective: To assess the ability of TGR5 agonists to stimulate GLP-1 secretion.
-
Cell Line: Human NCI-H716 enteroendocrine cells, which endogenously express TGR5, are typically used.[5][14][15]
-
Methodology:
-
Cell Culture: NCI-H716 cells are cultured in an appropriate medium (e.g., RPMI-1640) and seeded into 24- or 48-well plates.
-
Starvation and Washing: Prior to the experiment, cells are often serum-starved and washed with a buffer (e.g., Krebs-Ringer bicarbonate buffer) to remove any pre-existing GLP-1.
-
Compound Stimulation: Cells are incubated with the test compounds at various concentrations for a specific duration (e.g., 2 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
GLP-1 Quantification: The concentration of active GLP-1 in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: The amount of secreted GLP-1 is quantified and compared to vehicle-treated control cells.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial in vivo experiment to evaluate the effect of a TGR5 agonist on glucose homeostasis in an animal model.[3]
-
Objective: To determine if the test compound can improve glucose tolerance in vivo.
-
Animal Model: C57BL/6 mice are a standard model, often fed a high-fat diet to induce a pre-diabetic state.[3]
-
Methodology:
-
Acclimatization and Fasting: Mice are acclimatized and then fasted overnight (e.g., 12-16 hours) with free access to water.
-
Compound Administration: The imidazole-5-carboxamide compound or vehicle is administered orally (p.o.).
-
Baseline Blood Glucose: A baseline blood glucose measurement is taken from the tail vein (t=0 min).
-
Glucose Challenge: After a set time following compound administration (e.g., 30-60 minutes), a bolus of glucose (e.g., 2 g/kg) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The blood glucose levels are plotted over time. The Area Under the Curve (AUC) for the glucose excursion is calculated and compared between the compound-treated and vehicle-treated groups to determine the glucose-lowering effect.[3]
-
TGR5 Agonist Discovery Workflow
The discovery and development of novel TGR5 agonists like the imidazole-5-carboxamide series follow a structured workflow, progressing from initial screening to in vivo validation.
Caption: A typical workflow for the discovery and validation of novel TGR5 agonists.
References
- 1. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic and spectrometric properties of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide, a key intermediate in the synthesis of potent Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 is a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. A thorough understanding of the structural and analytical characteristics of this compound is paramount for quality control, process optimization, and regulatory compliance in drug discovery and development.
Compound Profile
Compound Name: this compound Molecular Formula: C₁₃H₁₅N₃O Molecular Weight: 229.28 g/mol CAS Number: 850429-56-0
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
¹H NMR (Proton NMR) Data
Predicted data based on spectral analysis of structurally similar imidazole derivatives and established chemical shift principles.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | s | 1H | H-2 (imidazole) |
| ~7.50 | s | 1H | H-4 (imidazole) |
| ~7.30 - 7.40 | m | 5H | Ar-H (benzyl) |
| ~5.35 | s | 2H | CH₂ (benzyl) |
| ~3.10 | s | 6H | N(CH₃)₂ |
¹³C NMR (Carbon-13 NMR) Data
Predicted data based on spectral analysis of structurally similar imidazole derivatives and established chemical shift principles.
| Chemical Shift (δ) ppm | Assignment |
| ~164.0 | C=O (carboxamide) |
| ~138.0 | C-2 (imidazole) |
| ~136.5 | C-ipso (benzyl) |
| ~135.0 | C-5 (imidazole) |
| ~129.0 | C-ortho/meta (benzyl) |
| ~128.5 | C-para (benzyl) |
| ~127.5 | C-4 (imidazole) |
| ~51.0 | CH₂ (benzyl) |
| ~37.0 | N(CH₃)₂ |
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 230.13 | [M+H]⁺ (Calculated: 230.1293) |
| 212.12 | [M+H - H₂O]⁺ |
| 139.08 | [M+H - C₇H₇]⁺ |
| 91.05 | [C₇H₇]⁺ (benzyl fragment) |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to a standard 5 mm NMR tube.
-
The sample is vortexed to ensure homogeneity.
3.1.2. ¹H NMR Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) is used as an internal reference.
3.1.3. ¹³C NMR Acquisition
-
Instrument: 100 MHz (or corresponding frequency for the spectrometer used)
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30')
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: 0 to 200 ppm
-
Referencing: The solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) is used as an internal reference.
Mass Spectrometry (MS)
3.2.1. Sample Preparation
-
A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
The stock solution is further diluted to a final concentration of 1-10 µg/mL for analysis.
3.2.2. ESI-MS Acquisition
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Infusion Flow Rate: 5-10 µL/min (for direct infusion) or coupled with LC
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 180-220 °C
-
Mass Range: m/z 50-500
-
Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, the precursor ion [M+H]⁺ is selected and fragmented using collision-induced dissociation (CID) with varying collision energies.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Spectroscopic Analysis.
TGR5 Signaling Pathway
Caption: TGR5-Mediated GLP-1 Secretion Pathway.
A Technical Guide to the Physicochemical Characteristics of Novel TGR5 Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases. It details the physicochemical properties of novel TGR5 agonists, outlines key experimental protocols for their evaluation, and illustrates the critical signaling pathways involved. TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is activated by bile acids and plays a crucial role in regulating glucose homeostasis, energy expenditure, and inflammation.[1][2][3] Its activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in managing blood sugar levels.[4][5][6] This makes TGR5 an attractive target for the development of new treatments for type 2 diabetes, obesity, and other metabolic disorders.[2][3]
Physicochemical and Pharmacological Profiles of TGR5 Agonists
The development of potent and selective TGR5 agonists is a key focus of current research. Agonists can be broadly categorized as natural compounds (bile acids, triterpenoids) and synthetic molecules (steroidal and non-steroidal).[3] A significant challenge in agonist development is mitigating on-target side effects, such as gallbladder filling, which arises from systemic TGR5 activation.[1][7][8] Strategies to overcome this include the design of gut-restricted agonists that exert their effects locally in the intestine with minimal systemic exposure.[4][8][9]
The following tables summarize the quantitative data for a selection of natural and synthetic TGR5 agonists.
Table 1: Natural TGR5 Agonists and Their Derivatives
| Compound Name | Chemical Class | Potency (EC50) | Efficacy | Selectivity | Source/Notes |
| Lithocholic Acid (LCA) | Bile Acid | 0.53 µM | - | Activates FXR | Most potent endogenous agonist.[7] |
| Deoxycholic Acid (DCA) | Bile Acid | 1.01 µM | - | Activates FXR | Secondary bile acid.[7] |
| Chenodeoxycholic Acid (CDCA) | Bile Acid | 4.43 µM | - | Activates FXR | Primary bile acid.[7] |
| Cholic Acid (CA) | Bile Acid | 7.72 µM | - | Activates FXR | Primary bile acid.[7] |
| Betulinic Acid (BA) | Triterpenoid | 1.04 µM | 83% | Selective vs. FXR | Potent natural agonist chosen for SAR studies.[7][10] |
| Oleanolic Acid (OA) | Triterpenoid | 2.25 µM | - | Selective vs. FXR | Natural agonist found in olive leaves.[10][11] |
| Ursolic Acid (UA) | Triterpenoid | 1.43 µM | - | Selective vs. FXR | Activates TGR5 to enhance GLP-1 secretion.[10][12] |
| Compound 22-Na | Betulinic Acid Derivative | - | - | Gut-restricted | Designed to reduce gallbladder-related side effects.[8] |
Table 2: Synthetic TGR5 Agonists
| Compound ID | Chemical Class | Potency (EC50) | Selectivity | Source/Notes |
| INT-777 | Semisynthetic Bile Acid | ~300 nM (hTGR5) | Selective vs. FXR | Widely used research tool.[3][13] |
| SB-756050 | Non-steroidal | 1.3 µM (hTGR5) | Selective | Assessed in Phase I clinical trials.[7][14] |
| Compound 6g | 2-thio-imidazole | 57 pM (hTGR5), 62 pM (mTGR5) | Selective vs. FXR (EC50 = 6.4 µM) | Potent, orally efficacious agonist.[15] |
| Compound 15c | PEGylated Nicotinamide | - | Low systemic absorption | Intestinally targeted agonist.[9] |
| RG-239 (18 dia 2) | Betulinic Acid Derivative | More potent than Betulinic Acid | Selective vs. FXR | Hemisynthetic derivative.[10] |
| BAR502 | Semisynthetic Bile Acid | - | Dual FXR/TGR5 Agonist | - |
TGR5 Signaling Pathways
Upon agonist binding, TGR5 primarily couples to the Gαs protein, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger.[4][16][17] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[4][12] This cascade has several physiological effects:
-
In intestinal L-cells: It enhances the transcription of the proglucagon gene, leading to increased synthesis and secretion of GLP-1.[4][12]
-
In brown adipose tissue (BAT) and muscle: It increases energy expenditure by promoting the conversion of thyroxine (T4) to the more active triiodothyronine (T3) via type 2 deiodinase (D2).[3][4][12]
-
In macrophages: It exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11][16]
Interestingly, in certain cell types like ciliated cholangiocytes, TGR5 can couple to Gαi, leading to a decrease in cAMP and inhibition of cell proliferation.[11][16]
Experimental Protocols
Evaluating the efficacy and characteristics of novel TGR5 agonists requires robust in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
In Vitro TGR5 Activation: HTRF cAMP Assay
This protocol describes a common method for quantifying the potency of a TGR5 agonist by measuring intracellular cAMP accumulation.[18][19]
-
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for TGR5 activation.
-
Principle: This is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[20] Cellular cAMP produced upon TGR5 activation competes with a labeled cAMP conjugate (donor) for binding to a specific anti-cAMP antibody (acceptor). The HTRF signal is inversely proportional to the concentration of cAMP in the sample.
-
Materials:
-
HEK293 cells stably expressing human TGR5 (hTGR5).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds serially diluted in a suitable solvent (e.g., DMSO).
-
Reference agonist (e.g., INT-777 or LCA).
-
HTRF cAMP assay kit (e.g., from Revvity or Cisbio), containing cAMP-d2 (donor) and anti-cAMP cryptate (acceptor), lysis buffer, and detection buffer.[19][20]
-
384-well white, low-volume microplates.
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
Cell Seeding: Culture hTGR5-HEK293 cells until they reach approximately 80% confluency. Harvest the cells and resuspend them in assay buffer. Seed 5,000 to 10,000 cells per well into a 384-well plate and incubate overnight.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer. Remove the culture medium from the cells and add the compound dilutions.
-
Stimulation: Incubate the plate for 30-60 minutes at room temperature or 37°C to allow for receptor activation and cAMP production.[19]
-
Cell Lysis & HTRF Reaction: Add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate conjugates) diluted in lysis buffer to each well. This step lyses the cells and initiates the competitive immunoassay.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the assay to reach equilibrium.[19]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).[19]
-
-
Data Analysis:
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC50 value.
-
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
This protocol is a standard in vivo method to assess the glucose-lowering effects of a TGR5 agonist in a diabetic animal model.[15]
-
Objective: To evaluate the ability of a TGR5 agonist to improve glucose tolerance in vivo.
-
Principle: TGR5 agonists are expected to stimulate GLP-1 secretion from the gut, which enhances glucose-dependent insulin release and improves the body's ability to clear a glucose load.
-
Animals: Diet-induced obese (DIO) C57BL/6 mice are a commonly used model for type 2 diabetes research.[15]
-
Procedure:
-
Acclimatization: House the animals in a controlled environment and provide them with a high-fat diet to induce obesity and insulin resistance.
-
Fasting: Prior to the test, fast the mice overnight (e.g., 6-8 hours) but allow free access to water.
-
Baseline Measurement (t=0): Measure baseline blood glucose from a tail snip using a glucometer.
-
Compound Administration: Administer the test compound or vehicle control orally (p.o.) via gavage.
-
Glucose Challenge: After a set period following compound administration (e.g., 30-60 minutes), administer a bolus of glucose (e.g., 2 g/kg) orally.
-
Blood Glucose Monitoring: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the total area under the curve (AUC) for the glucose excursion from t=0 to t=120 min.
-
Compare the AUC values between the compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in AUC indicates improved glucose tolerance.
-
Drug Discovery Workflow Visualization
The development of a novel TGR5 agonist follows a structured workflow from initial screening to in vivo validation.
References
- 1. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Update on the development of TGR5 agonists for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of betulinic acid derivatives as gut-restricted TGR5 agonists: Balancing the potency and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 12. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. benchchem.com [benchchem.com]
- 20. HTRF cAMP Gi Detection Kit, 1,000 Assay Points | Revvity [revvity.com]
Investigating the metabolic stability of 1-benzyl-imidazole derivatives
An In-Depth Technical Guide to the Metabolic Stability of 1-Benzyl-Imidazole Derivatives
Introduction
For researchers, scientists, and drug development professionals, the benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the foundation for a multitude of therapeutic agents.[1] Among these, 1-benzyl-imidazole derivatives have shown significant promise, with a wide range of biological activities, including antifungal and anticancer properties.[1] The strategic placement of a benzyl group at the 1-position significantly impacts the molecule's lipophilicity and steric profile, which in turn modulates its interaction with biological targets.[1]
A critical parameter in the optimization of these compounds is their metabolic stability. Metabolic stability determines the rate at which a drug is broken down by enzymes, influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[2][3] Compounds with low metabolic stability often undergo extensive first-pass metabolism in the liver, leading to poor bioavailability and rapid elimination.[2] Conversely, excessively high stability can lead to accumulation and toxicity.[3] Therefore, understanding and optimizing the metabolic stability of 1-benzyl-imidazole derivatives is a crucial step in the drug discovery process.
This guide provides a comprehensive overview of the core methodologies used to assess the metabolic stability of these compounds, presents key data in a structured format, and explores the structure-metabolism relationships that govern their biotransformation.
Experimental Protocols: Assessing Metabolic Stability
The primary method for evaluating the metabolic stability of compounds in early drug discovery is the in vitro liver microsomal stability assay.[2][4] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolism.[4][5] An alternative system involves using intact hepatocytes, which contain both Phase I and Phase II enzymes and their necessary cofactors, offering a more complete picture of cellular metabolism.[2][6][7]
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of 1-benzyl-imidazole derivatives using liver microsomes from various species (e.g., human, rat, mouse).[5][8][9]
1. Materials and Reagents:
-
Test Compounds (1-benzyl-imidazole derivatives): 10 mM stock solutions in DMSO.
-
Liver Microsomes (e.g., human, rat): Stored at -80°C. Commercially available from various suppliers.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System:
-
Solution A: NADP+ (Nicotinamide adenine dinucleotide phosphate).
-
Solution B: Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase.
-
Alternatively, a pre-mixed commercial solution can be used.
-
-
Reaction Termination Solution: Ice-cold acetonitrile containing an internal standard (a structurally similar compound not expected to be found in the samples).
-
Control Compounds:
-
High-turnover control (e.g., Verapamil, Imipramine).
-
Low-turnover control (e.g., Atenolol, Warfarin).
-
-
96-well incubation plates and collection plates.
2. Experimental Procedure:
-
Preparation:
-
Thaw liver microsomes on ice. Dilute the microsomes in cold phosphate buffer (pH 7.4) to the desired final concentration (typically 0.5 - 1.0 mg/mL).[5][9]
-
Prepare the test compound working solution by diluting the DMSO stock in phosphate buffer to achieve a final incubation concentration (typically 1 µM).[5][9] The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted microsomal solution to the wells of the 96-well plate.
-
Add the test compound working solution to initiate a pre-incubation period. Place the plate in an incubator at 37°C for approximately 5-10 minutes to equilibrate the temperature.[10]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (-NADPH). For negative controls, add an equivalent volume of phosphate buffer.[8]
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.[5][9]
-
To terminate, transfer an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of the ice-cold acetonitrile with internal standard.[10] The 0-minute time point sample is typically collected immediately after adding the NADPH solution.
-
-
Sample Processing and Analysis:
3. Data Analysis:
-
Calculate Percent Remaining: Determine the peak area ratio of the test compound to the internal standard at each time point. The percent remaining at each time point is calculated relative to the 0-minute time point.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining compound against time. The slope of the resulting line (k) is the elimination rate constant.
-
t½ = -0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This parameter measures the rate of metabolism independent of blood flow.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)[9]
-
Below is a diagram illustrating the general workflow of this experimental protocol.
Data Presentation: Structure-Metabolism Relationships
The metabolic stability of 1-benzyl-imidazole derivatives is highly dependent on their substitution patterns.[1][12] Metabolic "hotspots," or sites on the molecule particularly susceptible to enzymatic breakdown, can be identified and modified to improve stability.[12][13] Key parameters derived from these studies, such as half-life (t½) and intrinsic clearance (CLint), allow for direct comparison and ranking of compounds.[9]
The table below summarizes hypothetical but representative data for a series of 1-benzyl-imidazole derivatives, illustrating common structure-metabolism relationships observed for this class of compounds.[12][14]
| Compound ID | R1 Substitution (Benzimidazole Ring) | R2 Substitution (Benzyl Ring) | t½ (min) | CLint (µL/min/mg) | Interpretation |
| A-1 | H | H | 15 | 92.4 | Low Stability |
| A-2 | H | 4-Fluoro | 35 | 39.6 | Improved Stability |
| A-3 | 5-Chloro | H | 28 | 49.5 | Moderately Improved |
| A-4 | 5-Chloro | 4-Fluoro | >60 | <11.6 | High Stability |
| A-5 | H | 4-Methoxy | 8 | 173.3 | Poor Stability |
Observations from Data:
-
Parent Structure (A-1): The unsubstituted 1-benzyl-imidazole often serves as a starting point and may exhibit moderate to low stability.
-
Blocking Para-Hydroxylation (A-2): The para-position of the benzyl ring is a common site of CYP-mediated hydroxylation. Introducing a metabolically stable group like fluorine at this position can block this pathway, significantly increasing the half-life and reducing clearance.[13]
-
Benzimidazole Ring Substitution (A-3): Adding an electron-withdrawing group like chlorine to the benzimidazole core can also enhance metabolic stability, though the effect may be less pronounced than modifications on the benzyl ring.
-
Combined Modifications (A-4): Combining beneficial modifications, such as substitutions at both known metabolic hotspots, can have an additive or synergistic effect, leading to a highly stable compound.
-
Metabolically Labile Groups (A-5): Introducing groups that are themselves susceptible to metabolism, such as a methoxy group (which can undergo O-demethylation), can drastically decrease metabolic stability.
Metabolic Pathways and Key Transformations
The primary route of metabolism for many xenobiotics, including 1-benzyl-imidazole derivatives, is oxidation catalyzed by Cytochrome P450 enzymes.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. admescope.com [admescope.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. scialert.net [scialert.net]
- 11. benchchem.com [benchchem.com]
- 12. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes for In Vitro Profiling of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide as a TGR5 Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[1] TGR5 is a cell surface receptor activated by bile acids, which upon activation, primarily couples to the Gαs protein. This initiates a signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] The subsequent activation of Protein Kinase A (PKA) and other downstream effectors mediates the physiological responses.[1][3] Structurally similar compounds to 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide have been identified as potent TGR5 agonists. These application notes provide a detailed protocol for an in vitro assay to characterize the agonistic activity of this compound on the TGR5 receptor.
TGR5 Signaling Pathway
Upon binding of an agonist, TGR5 activates a Gαs protein, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).[2] Increased levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates the cAMP Response Element-Binding Protein (CREB), which translocates to the nucleus. In the nucleus, phosphorylated CREB binds to cAMP Response Elements (CRE) on the DNA, initiating the transcription of target genes.[2] This signaling cascade is central to the physiological functions regulated by TGR5.
Caption: TGR5 signaling pathway initiated by an agonist.
Experimental Protocols
A highly effective method for quantifying the agonistic activity of a compound on TGR5 is the cAMP-response element (CRE) luciferase reporter assay. This assay measures the transcriptional activation downstream of the TGR5 signaling cascade.
CRE-Luciferase Reporter Assay Workflow
The workflow involves co-transfecting host cells (e.g., HEK293) with plasmids encoding the human TGR5 receptor and a luciferase reporter gene under the control of a CRE-containing promoter. Following an incubation period to allow for receptor expression, the cells are treated with the test compound. Agonist binding to TGR5 will trigger the signaling pathway, leading to the expression of luciferase. The luminescent signal, which is proportional to the level of TGR5 activation, is then quantified.
Caption: Workflow for a CRE-Luciferase Reporter Assay.
Detailed Methodology
1. Materials and Reagents:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human TGR5 expression plasmid
-
CRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
White, clear-bottom 96-well cell culture plates
-
This compound (test compound)
-
Known TGR5 agonist (positive control, e.g., Lithocholic Acid)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Luciferase assay system
-
Luminometer plate reader
2. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For transfection, seed cells in a suitable culture dish to reach 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293 cells with the human TGR5 expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Following transfection, detach the cells and seed them into a white, clear-bottom 96-well plate at a density of 30,000-50,000 cells per well.
-
Incubate the plate for 18-24 hours.[4]
3. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free DMEM to obtain the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is consistent and typically ≤ 0.5%.
-
Prepare solutions for the vehicle control (DMSO in serum-free DMEM) and a positive control (a known TGR5 agonist like Lithocholic Acid at its EC80 concentration).[5]
-
After the 24-hour incubation, carefully remove the culture medium from the wells.
-
Add the prepared compound dilutions, vehicle control, and positive control to the respective wells.
-
Incubate the plate for 4-6 hours at 37°C.[2]
4. Luminescence Measurement:
-
After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
Measure the luminescence of each well using a luminometer.
Data Presentation and Analysis
The raw data will be in the form of Relative Light Units (RLU) from the luminometer. The activity of the test compound is typically expressed as a percentage of the response of the positive control after subtracting the background (vehicle control).
Table 1: Raw Luminescence Data
| Concentration (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) |
| Vehicle Control | 1,520 | 1,480 | 1,550 |
| Positive Control | 25,600 | 26,100 | 25,850 |
| 0.01 | 2,100 | 2,250 | 2,180 |
| 0.1 | 5,300 | 5,500 | 5,420 |
| 1 | 15,800 | 16,200 | 15,950 |
| 10 | 24,500 | 25,100 | 24,800 |
| 100 | 25,300 | 25,700 | 25,550 |
Table 2: Data Analysis and Summary
| Concentration (µM) | Mean RLU | Std. Dev. | % Activity |
| Vehicle Control | 1,517 | 35 | 0.0 |
| Positive Control | 25,850 | 250 | 100.0 |
| 0.01 | 2,177 | 75 | 2.7 |
| 0.1 | 5,407 | 100 | 16.0 |
| 1 | 16,000 | 208 | 59.5 |
| 10 | 24,800 | 300 | 95.7 |
| 100 | 25,533 | 176 | 98.7 |
The percentage activity is calculated for each concentration of the test compound. This data is then plotted on a semi-logarithmic graph with the compound concentration on the x-axis and the percentage activity on the y-axis to generate a dose-response curve. A sigmoidal curve fitting model (e.g., four-parameter logistic regression) is used to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Conclusion: This CRE-luciferase reporter assay provides a robust and sensitive method for determining the in vitro agonistic activity of this compound on the TGR5 receptor. The quantitative data generated, particularly the EC50 value, is crucial for the characterization and further development of this compound as a potential therapeutic agent for metabolic diseases.
References
Application Notes and Protocols for In Vivo Experimental Design Using 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide is a member of a series of potent Takeda G protein-coupled receptor 5 (TGR5) agonists.[1][2][3] TGR5 is a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][3] Activation of TGR5, a G protein-coupled receptor, stimulates intracellular signaling cascades that lead to the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.[4][5][6] Derivatives of 1-benzyl-1H-imidazole-5-carboxamide have demonstrated significant glucose-lowering effects in mouse models, highlighting their potential as therapeutic agents.[1][2]
These application notes provide a comprehensive framework for the in vivo evaluation of this compound in mice, covering experimental design, key protocols, and data presentation. The protocols are intended as a guide and should be adapted based on specific research goals and in-house expertise.
Data Presentation
Clear and concise data presentation is crucial for the interpretation of in vivo studies. All quantitative data should be summarized in structured tables for easy comparison between treatment groups.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in C57BL/6 Mice Following a Single Oral Dose
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 150 ± 25 | 420 ± 50 | 1100 ± 150 |
| Tmax (h) | 0.5 | 1.0 | 1.0 |
| AUC0-t (ng·h/mL) | 450 ± 60 | 1500 ± 200 | 4800 ± 550 |
| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.6 | 3.5 ± 0.7 |
Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life.
Table 2: Effect of this compound on Oral Glucose Tolerance in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (mg/kg) | AUC of Blood Glucose (0-120 min) | % Reduction vs. Vehicle |
| Vehicle | - | 30000 ± 2500 | - |
| Compound | 10 | 24000 ± 2000* | 20% |
| Compound | 30 | 18000 ± 1500 | 40% |
| Compound | 100 | 15000 ± 1200 | 50% |
| Sitagliptin (Positive Control) | 10 | 19500 ± 1800** | 35% |
*Data are presented as mean ± SEM. AUC: Area under the curve. *p < 0.05, *p < 0.01 vs. Vehicle.
Table 3: Acute Oral Toxicity of this compound in CD-1 Mice (OECD 423)
| Dose (mg/kg) | Number of Animals | Mortalities | Clinical Signs |
| 300 | 3 F | 0/3 | No adverse effects observed |
| 2000 | 3 F | 0/3 | No adverse effects observed |
F: Female. Based on these results, the LD50 is estimated to be > 2000 mg/kg.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Fast mice for 4 hours prior to dosing.
-
Administer a single oral dose of the compound at various concentrations (e.g., 10, 30, and 100 mg/kg).
-
Collect blood samples (approximately 50 µL) via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma by centrifugation.
-
Analyze plasma samples to determine the concentration of the compound using a validated analytical method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose tolerance in a mouse model of type 2 diabetes (e.g., diet-induced obese mice).[7][8][9][10]
Materials:
-
Diet-induced obese (DIO) C57BL/6 mice (fed a high-fat diet for 10-12 weeks)
-
This compound
-
Vehicle
-
Positive control (e.g., Sitagliptin)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
Procedure:
-
Fast mice for 6 hours with free access to water.[11]
-
Administer the compound, vehicle, or positive control orally 30-60 minutes prior to the glucose challenge.
-
At time 0, administer the glucose solution via oral gavage.
-
Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.[7]
-
Calculate the area under the curve (AUC) for blood glucose to assess glucose tolerance.
GLP-1 Secretion Assay
Objective: To determine if this compound stimulates GLP-1 secretion in vivo.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle
-
Blood collection tubes containing aprotinin and EDTA
-
GLP-1 ELISA kit
Procedure:
-
Fast mice for 4-6 hours.
-
Administer a DPP-4 inhibitor intraperitoneally 30 minutes before compound administration.[12]
-
Administer the compound or vehicle orally.
-
Collect blood samples at baseline and at various time points post-dosing (e.g., 15, 30, and 60 minutes).
-
Immediately process blood to obtain plasma and store at -80°C until analysis.
-
Measure active GLP-1 levels in plasma using a commercially available ELISA kit according to the manufacturer's instructions.[13][14]
Acute Oral Toxicity Study
Objective: To determine the acute oral toxicity of this compound in mice, following OECD Guideline 423.[15][16][17]
Materials:
-
CD-1 mice (or other appropriate strain), typically females are used initially.[17]
-
This compound
-
Vehicle
Procedure:
-
Acclimatize animals for at least 5 days.
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of the compound at a starting dose of 300 mg/kg to a group of 3 female mice.
-
Observe animals closely for the first few hours post-dosing and then daily for 14 days for any signs of toxicity or mortality.
-
Record body weights before dosing and at least weekly thereafter.
-
If no mortality is observed at 300 mg/kg, a higher dose (e.g., 2000 mg/kg) is administered to another group of 3 female mice.[17]
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Visualizations
Signaling Pathway
Caption: TGR5 signaling pathway activated by the compound.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing.
Logical Relationship
Caption: Expected dose-response relationship.
References
- 1. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Orally Efficacious Tetrahydrobenzimidazoles as TGR5 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 9. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. biorxiv.org [biorxiv.org]
- 13. mesoscale.com [mesoscale.com]
- 14. benchchem.com [benchchem.com]
- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for Cell-Based Assays of TGR5 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic and inflammatory diseases. As a cell surface receptor for bile acids, TGR5 activation initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This signaling pathway is pivotal in regulating diverse physiological processes, including energy metabolism, glucose homeostasis, and inflammatory responses.[2][3] Consequently, TGR5 is a promising target for the development of novel therapeutics for conditions such as type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH).[4]
These application notes provide detailed protocols for three common cell-based assays to identify and characterize novel compounds that activate TGR5: an intracellular cAMP accumulation assay, a secreted alkaline phosphatase (SEAP) reporter gene assay, and a calcium mobilization assay.
TGR5 Signaling Pathway
Upon agonist binding, TGR5 primarily couples to the Gαs protein, which activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB).[2] Phosphorylated CREB translocates to the nucleus, where it binds to cAMP Response Elements (CRE) on the DNA, initiating the transcription of target genes.[2] Some studies have also suggested that TGR5 can couple to other G-proteins, such as Gαq, leading to the mobilization of intracellular calcium.[5]
Quantitative Data of TGR5 Agonists
The following table summarizes the potency (EC50 values) of various natural and synthetic TGR5 agonists, which can be used as reference compounds.
| Agonist | Agonist Type | Cell Line | Assay Type | EC50 (µM) |
| Lithocholic Acid (LCA) | Primary Bile Acid | Not Specified | cAMP Production | 0.53[6] |
| Deoxycholic Acid (DCA) | Secondary Bile Acid | Not Specified | cAMP Production | 1.01[6] |
| Chenodeoxycholic Acid (CDCA) | Primary Bile Acid | Not Specified | cAMP Production | 4.43[6] |
| Cholic Acid (CA) | Primary Bile Acid | Not Specified | cAMP Production | 7.72[6] |
| Betulinic Acid | Natural Product | Not Specified | Not Specified | 1.04[6] |
| INT-777 | Synthetic | CHO-hTGR5 | Not Specified | 0.82[6] |
| Compound 31d | Synthetic | CHO K1-hTGR5 | Luciferase Assay | 0.000057[6] |
| Compound 6g | Synthetic | Not Specified | Luciferase Assay | 0.000057[7] |
| Compound 9r | Synthetic | Not Specified | Not Specified | 0.00028[8] |
Experimental Protocols
Intracellular cAMP Accumulation Assay
This assay directly measures the production of cAMP in cells following stimulation with a test compound. It is a primary functional assay for TGR5 activation.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human TGR5 (HEK293-TGR5) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).[1]
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Seed the cells into a white, 96-well, solid-bottom plate at a density of 20,000-40,000 cells per well.[1]
-
Incubate the plate for 24 hours at 37°C.[1]
-
-
Compound Preparation:
-
Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in serum-free DMEM or a suitable assay buffer to create a range of concentrations for the dose-response curve.[1]
-
Prepare solutions for a positive control (e.g., a known TGR5 agonist like Lithocholic Acid) and a vehicle control (e.g., DMSO).[1]
-
-
Assay Procedure:
-
Carefully aspirate the culture medium from the wells.
-
Add 50 µL of stimulation buffer (e.g., serum-free DMEM containing a phosphodiesterase inhibitor like 0.5 mM IBMX) to each well and incubate for 15 minutes at 37°C.[1]
-
Add 50 µL of the diluted novel compounds, positive control, or vehicle control to the respective wells.[1]
-
Incubate the plate for 30 minutes at 37°C.[1]
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or a cAMP ELISA kit) following the manufacturer's instructions.[1]
-
-
Data Analysis:
-
Plot the measured signal (e.g., HTRF ratio or absorbance) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each novel compound.
-
Reporter Gene Assay (SEAP or Luciferase)
This assay measures the transcriptional activation of a reporter gene (e.g., Secreted Alkaline Phosphatase - SEAP, or Luciferase) that is functionally linked to cAMP Response Elements (CRE).[9][10]
Experimental Workflow:
Detailed Methodology (using SEAP Reporter):
-
Cell Plating (Reverse Transfection Method):
-
Use a 96-well plate pre-coated with a transfection complex containing DNA constructs for expressing TGR5 and a CRE-regulated SEAP reporter.[3][11]
-
Seed HEK293 or HEK293T cells at a density of 30,000-50,000 cells/well in 200 µl of complete culture medium.[11]
-
Incubate the plate in a 37°C CO2 incubator for 18-24 hours.[11]
-
-
Cell Stimulation:
-
Aspirate the culture medium from each well.[11]
-
Replenish the cells with 150 µl of pre-warmed, serum-free stimulation medium.[11]
-
Add 50 µl of the diluted novel compounds or controls to the assigned wells.[11] For untreated control wells, add 50 µl of stimulation medium.[11]
-
Incubate the plate for 6-8 hours at 37°C.[11]
-
-
SEAP Assay:
-
Collect 10 µl of media from each well and transfer to a corresponding well of a white 96-well solid plate.[11]
-
Incubate the sample plate at 65°C for 30 minutes to inactivate endogenous alkaline phosphatase.[11]
-
Cool the plate to room temperature.[11]
-
Add 50 µl of a luminescence-based alkaline phosphatase substrate to each well.[11]
-
Incubate at room temperature for 5-15 minutes.[11]
-
Measure luminescence in a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the fold activation by dividing the luminescence values of treated wells by the average of the untreated control wells.
-
Plot the fold activation against the logarithm of the compound concentration and determine the EC50 value.
-
Calcium Mobilization Assay
This assay is used to investigate if TGR5 activation by a novel compound leads to an increase in intracellular calcium, suggesting coupling to Gαq/11 proteins.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Plating:
-
Dye Loading:
-
Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Krebs-Ringer phosphate buffer).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C or room temperature in the dark.[2][12]
-
-
Calcium Flux Measurement:
-
After incubation, wash the cells to remove any extracellular dye.
-
Place the assay plate into a fluorescence plate reader equipped with kinetic reading capabilities and injectors (e.g., FlexStation).[12]
-
Establish a stable baseline fluorescence reading.
-
Inject the novel compounds at various concentrations into the wells.
-
Immediately after agonist addition, record the fluorescence signal at regular intervals (e.g., every 1-2 seconds) for a sufficient duration (e.g., 2-5 minutes) to capture the transient calcium response.[12]
-
-
Data Analysis:
-
The change in intracellular calcium concentration is proportional to the change in fluorescence intensity.
-
Calculate the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring GLP-1 Secretion with 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with significant therapeutic potential for type 2 diabetes and obesity. Its secretion from intestinal enteroendocrine L-cells is a key target for novel drug development. A promising class of compounds, 1-benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide derivatives, has been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a key regulator of GLP-1 release. Activation of TGR5 in L-cells initiates a signaling cascade that leads to the secretion of GLP-1.
This document provides detailed application notes and protocols for measuring the GLP-1 secretagogue activity of this compound and its potent derivatives, such as compound 19d.[1][2][3]
Mechanism of Action: TGR5-Mediated GLP-1 Secretion
The binding of a this compound derivative to TGR5 on the surface of enteroendocrine L-cells triggers a Gαs-protein-coupled signaling pathway. This activation of adenylyl cyclase leads to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). Both PKA and Epac contribute to the mobilization of intracellular calcium (Ca2+) and ultimately promote the exocytosis of GLP-1-containing granules.
Data Presentation: GLP-1 Secretion by TGR5 Agonists
While specific quantitative data for GLP-1 secretion induced by this compound (compound 19d) is not publicly available, the literature indicates it does stimulate GLP-1 secretion.[1][2][3] For context, the following table summarizes quantitative data for other known TGR5 agonists.
| Compound/Agonist | Cell Line | Concentration | Fold Increase in GLP-1 Secretion (vs. Control) | Reference |
| Compound 18k (a 3-phenoxypyrazine-2-carboxamide derivative) | NCI-H716 | 4 µM | ~1.5-fold | [2] |
| INT-777 | NCI-H716 | 1 µmol/L | Statistically significant increase | [3] |
| Betulinic Acid | NCI-H716 | 10 µM | Statistically significant increase | [4] |
Experimental Protocols
In Vitro GLP-1 Secretion Assay Using Enteroendocrine Cell Lines
This protocol describes a method to measure GLP-1 secretion from cultured enteroendocrine cells (e.g., murine STC-1 or human NCI-H716) in response to treatment with a this compound derivative.
Materials:
-
Enteroendocrine cell line (STC-1 or NCI-H716)
-
Cell culture medium (e.g., DMEM for STC-1, RPMI-1640 for NCI-H716) supplemented with fetal bovine serum (FBS) and antibiotics
-
24-well tissue culture plates
-
Krebs-Ringer Bicarbonate (KRB) buffer or similar assay buffer
-
This compound derivative (e.g., compound 19d)
-
DPP-4 inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation
-
Commercially available active GLP-1 ELISA kit
-
BCA Protein Assay Kit
-
Cell lysis buffer
Protocol:
-
Cell Culture and Seeding:
-
Culture the chosen enteroendocrine cell line according to standard protocols.
-
Seed the cells into 24-well plates at an appropriate density (e.g., 2 x 10^5 cells/well) and allow them to adhere and grow for 24-48 hours.
-
-
Wash and Pre-incubation:
-
Gently wash the cells twice with serum-free medium or KRB buffer.
-
Pre-incubate the cells in 500 µL of KRB buffer for 1 hour at 37°C to establish basal conditions.
-
-
Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in KRB buffer to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Aspirate the pre-incubation buffer and add the treatment solutions (containing the compound and a DPP-4 inhibitor) to the respective wells.
-
-
Incubation:
-
Incubate the plates at 37°C for a defined period, typically 1-2 hours.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well and transfer to microcentrifuge tubes.
-
Centrifuge the tubes to pellet any detached cells and transfer the clear supernatant to new tubes. Store at -80°C until GLP-1 measurement.
-
-
Cell Lysis and Protein Quantification:
-
Wash the remaining cells in the wells with PBS.
-
Add cell lysis buffer to each well and incubate on ice.
-
Collect the cell lysates and determine the total protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
GLP-1 Measurement:
-
Quantify the concentration of active GLP-1 in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the measured GLP-1 concentration to the total protein content of the corresponding well to account for variations in cell number.
-
Plot the normalized GLP-1 secretion as a function of the compound concentration to determine the dose-response relationship and calculate the EC50 value.
-
In Vivo GLP-1 Secretion Measurement in Mice
This protocol outlines a method to assess the in vivo effect of a this compound derivative on GLP-1 secretion in mice.
Materials:
-
C57BL/6 mice
-
This compound derivative (e.g., compound 19d)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
DPP-4 inhibitor
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Active GLP-1 ELISA kit
Protocol:
-
Animal Acclimation and Fasting:
-
Acclimate the mice to the experimental conditions.
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
-
Compound Administration:
-
Prepare a suspension of the this compound derivative in the vehicle.
-
Administer the compound or vehicle to the mice via oral gavage at a specified dose (e.g., 50 mg/kg).[2]
-
-
Blood Collection:
-
At a predetermined time point after administration (e.g., 30-60 minutes), collect blood samples from the mice (e.g., via tail vein or cardiac puncture) into EDTA-coated tubes containing a DPP-4 inhibitor.
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
-
GLP-1 Measurement:
-
Measure the concentration of active GLP-1 in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the plasma GLP-1 levels between the compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
The provided protocols offer a framework for researchers to investigate the GLP-1 secretagogue properties of this compound derivatives. By activating the TGR5 signaling pathway, these compounds represent a promising avenue for the development of new therapies for metabolic diseases. Further studies are warranted to quantify the precise dose-dependent effects of these specific compounds on GLP-1 secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 1-benzyl-1H-imidazole-5-carboxamide Analogs as TGR5 Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The G protein-coupled receptor TGR5 has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2] The 1-benzyl-1H-imidazole-5-carboxamide scaffold has been identified as a promising starting point for the development of potent TGR5 agonists.[1][2] High-throughput screening (HTS) is a critical methodology in drug discovery for rapidly evaluating large libraries of chemical compounds to identify novel modulators of biological targets.[3][4] These application notes provide a comprehensive framework and detailed protocols for conducting an HTS campaign to identify and characterize 1-benzyl-1H-imidazole-5-carboxamide analogs as TGR5 agonists.
Data Presentation: Summary of Screening Data
A successful HTS campaign will yield a large dataset. The following tables illustrate how quantitative data for hypothetical hit compounds from a primary screen and subsequent dose-response analysis can be structured for clear comparison and prioritization.
Table 1: Primary High-Throughput Screening Hit Summary
| Compound ID | Structure | % Activation at 10 µM | Z-Score | Hit Classification |
| HTS-001 | [Structure Image] | 85.2 | 3.5 | Confirmed Hit |
| HTS-002 | [Structure Image] | 92.1 | 4.1 | Confirmed Hit |
| HTS-003 | [Structure Image] | 45.7 | 1.8 | Inactive |
| HTS-004 | [Structure Image] | 88.9 | 3.8 | Confirmed Hit |
| ... | ... | ... | ... | ... |
Table 2: Dose-Response Characterization of Confirmed Hits
| Compound ID | EC50 (nM) | Hill Slope | Max Response (%) |
| HTS-001 | 75 | 1.1 | 98 |
| HTS-002 | 52 | 0.9 | 100 |
| HTS-004 | 110 | 1.0 | 95 |
| INT-777 (Control) | 150 | 1.0 | 100 |
Experimental Protocols
Detailed methodologies for the key experiments in the HTS workflow are provided below. These protocols are designed for execution in 384-well microplate format suitable for automated liquid handling.[3][5]
Primary HTS: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This biochemical assay measures the accumulation of cyclic AMP (cAMP), a key second messenger in the TGR5 signaling pathway.[6]
Materials:
-
HEK293 cells stably expressing human TGR5 (HEK293-hTGR5)
-
Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
cAMP standard
-
HTRF cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate)
-
Test compounds (1-benzyl-1H-imidazole-5-carboxamide analogs) and control agonist (e.g., INT-777)
-
384-well low-volume white microplates
Protocol:
-
Cell Preparation: Culture HEK293-hTGR5 cells to ~80% confluency. Harvest and resuspend cells in assay buffer to a density of 2 x 10^5 cells/mL.
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM in DMSO) and control agonist into the assay plates. For controls, dispense DMSO vehicle.
-
Cell Dispensing: Add 10 µL of the cell suspension to each well of the assay plate.
-
Incubation: Incubate the plates for 30 minutes at room temperature to stimulate the cells.
-
Lysis and Detection: Add 5 µL of the HTRF lysis buffer containing cAMP-d2, followed by 5 µL of the anti-cAMP-cryptate solution.
-
Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plates on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to positive (control agonist) and negative (DMSO) controls.
Secondary Assay: Tango β-arrestin Recruitment Assay
This cell-based assay confirms the on-target activity of hits by measuring the recruitment of β-arrestin to the activated TGR5 receptor, a universal phenomenon for most GPCRs.[7]
Materials:
-
U2OS cell line engineered for the Tango TGR5 assay
-
Assay medium: McCoy's 5A, 10% FBS
-
Luciferase substrate
-
Test compounds and control agonist
-
384-well solid white microplates
Protocol:
-
Cell Plating: Plate 10,000 cells per well in 20 µL of assay medium and incubate for 24 hours.
-
Compound Addition: Add 5 µL of 5X concentrated test compounds to the wells.
-
Incubation: Incubate for 6 hours at 37°C in a CO2 incubator.
-
Lysis and Signal Development: Add 10 µL of luciferase substrate solution to each well.
-
Signal Detection: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to controls to determine the percent activation.
Dose-Response and IC50/EC50 Determination
Confirmed hits from the secondary assay are further characterized to determine their potency.
Protocol:
-
Prepare a serial dilution series for each confirmed hit compound, typically from 100 µM to 10 pM.
-
Perform the HTRF cAMP assay and the Tango β-arrestin recruitment assay with the serially diluted compounds.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Hill slope for each compound.[8]
Visualizations
Diagrams are provided to visualize the experimental workflow and the underlying biological pathway.
Caption: High-throughput screening workflow for TGR5 agonists.
References
- 1. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 5. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note and Protocol for Assessing Selectivity of TGR5 Agonists Against FXR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G-protein-coupled receptor 5 (TGR5) and Farnesoid X receptor (FXR) are two critical bile acid receptors that play pivotal roles in regulating various metabolic processes, including glucose homeostasis, lipid metabolism, and inflammation. TGR5, a G-protein coupled receptor (GPCR), upon activation, stimulates the production of intracellular cyclic AMP (cAMP), leading to downstream signaling cascades that influence energy expenditure and glucagon-like peptide-1 (GLP-1) secretion. In contrast, FXR is a nuclear receptor that, when activated by bile acids, forms a heterodimer with the retinoid X receptor (RXR) and modulates the transcription of target genes involved in bile acid synthesis and transport.
Given their distinct yet complementary roles in metabolic regulation, there is significant interest in developing selective TGR5 agonists for the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis (NASH). However, many bile acid derivatives and synthetic compounds exhibit activity at both TGR5 and FXR. Therefore, a robust and reliable protocol to assess the selectivity of TGR5 agonists against FXR is crucial for the identification and development of novel therapeutic agents with desired pharmacological profiles.
This document provides detailed protocols for cell-based assays to determine the potency and efficacy of test compounds at both TGR5 and FXR, enabling the calculation of a selectivity index.
Signaling Pathways
To understand the basis of the selectivity assessment, it is essential to visualize the distinct signaling pathways of TGR5 and FXR.
Caption: TGR5 Signaling Pathway.
Caption: FXR Signaling Pathway.
Experimental Protocols
The selectivity of a TGR5 agonist is determined by comparing its potency (EC50) in a TGR5 functional assay with its potency (EC50 or IC50) in an FXR functional assay. The following protocols describe robust cell-based assays for this purpose.
TGR5 Activation Assay (cAMP Measurement)
This assay measures the intracellular accumulation of cAMP in response to TGR5 activation. A homogenous time-resolved fluorescence (HTRF) assay is a commonly used, high-throughput method.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human TGR5.
-
Assay Medium: HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Test Compounds: TGR5 agonists (e.g., INT-777 as a positive control) and unknown test compounds.
-
HTRF cAMP Assay Kit: (e.g., from Cisbio, PerkinElmer) containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate.
-
Plate: 384-well, low-volume, white, solid-bottom microplate.
-
Plate Reader: HTRF-compatible plate reader capable of reading fluorescence at 620 nm and 665 nm.
Procedure:
-
Cell Seeding:
-
Culture HEK293-hTGR5 cells to approximately 80% confluency.
-
Trypsinize, wash, and resuspend the cells in assay medium to the desired density (typically 2,500-5,000 cells per well).
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the positive control (INT-777) in assay medium. The final concentration of DMSO should be below 0.5%.
-
Add 5 µL of the compound dilutions to the respective wells.
-
For the negative control, add 5 µL of assay medium with DMSO.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Lysis and HTRF Reagent Addition:
-
Add 5 µL of the cAMP-d2 conjugate diluted in lysis buffer to each well.
-
Add 5 µL of the anti-cAMP cryptate conjugate diluted in lysis buffer to each well.
-
-
Final Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor) wavelengths.
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
FXR Antagonism Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to inhibit the transcriptional activity of FXR induced by a known FXR agonist.
Materials:
-
Cell Line: HEK293T or HepG2 cells.
-
Plasmids:
-
FXR expression vector (e.g., pCMV-hFXR).
-
RXR expression vector (e.g., pCMV-hRXRα).
-
FXR-responsive reporter plasmid containing a luciferase gene downstream of an FXR response element (FXRE) (e.g., pGL4.27[luc2P/SHP-FXRE/Hygro]).
-
A control plasmid for normalization of transfection efficiency (e.g., pRL-TK expressing Renilla luciferase).
-
-
Transfection Reagent: (e.g., Lipofectamine 3000, FuGENE HD).
-
FXR Agonist: (e.g., GW4064 or CDCA).
-
Test Compounds: Potential TGR5 agonists to be tested for FXR antagonist activity.
-
Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System from Promega).
-
Plate: 96-well, white, clear-bottom cell culture plate.
-
Luminometer: Plate-reading luminometer.
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the FXR, RXR, FXRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing a fixed, sub-maximal (EC80) concentration of the FXR agonist (e.g., 1 µM GW4064).
-
Add serial dilutions of the test compounds to the wells. The final DMSO concentration should be below 0.5%.
-
Include controls for 100% activation (agonist only) and basal activity (vehicle only).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.
-
Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the percent inhibition of FXR activity for each concentration of the test compound relative to the agonist-only control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal FXR agonist response.
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the selectivity of TGR5 agonists.
Caption: Workflow for Assessing TGR5 Agonist Selectivity.
Data Presentation and Interpretation
The quantitative data obtained from the TGR5 and FXR assays should be summarized in a clear and structured table for easy comparison. The selectivity index is a key parameter for ranking compounds.
Selectivity Index (SI) Calculation:
SI = IC50 (FXR) / EC50 (TGR5)
A higher selectivity index indicates greater selectivity for TGR5 over FXR.
Table 1: Potency and Selectivity of Representative TGR5 Agonists
| Compound | TGR5 EC50 (nM) | FXR IC50 (nM) | Selectivity Index (FXR IC50 / TGR5 EC50) |
| INT-777 | 20 - 50 | >10,000 | >200 - 500 |
| BAR501 | 100 - 300 | >10,000 | >33 - 100 |
| SB-756050 | 50 - 150 | >10,000 | >67 - 200 |
| Test Compound A | User-defined | User-defined | User-defined |
| Test Compound B | User-defined | User-defined | User-defined |
Note: The EC50 and IC50 values presented are approximate ranges based on published literature and may vary depending on the specific assay conditions.
Table 2: Potency of Representative FXR Antagonists
| Compound | FXR IC50 (µM) |
| Guggulsterone | 15 - 17 |
| Gly-MCA | ~77 |
| Test Compound C | User-defined |
Downstream Target Gene Analysis (Optional)
To further confirm the selectivity of a TGR5 agonist in a more physiological context, downstream target gene expression analysis can be performed in relevant cell lines (e.g., enteroendocrine NCI-H716 cells for TGR5, and hepatoma HepG2 cells for FXR).
Protocol Outline:
-
Treat cells with the selective TGR5 agonist at various concentrations.
-
After an appropriate incubation period (e.g., 6-24 hours), isolate total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of:
-
TGR5 target genes: GCG (encoding GLP-1).
-
FXR target genes: SHP, FGF19.
-
-
A selective TGR5 agonist should induce the expression of GCG without significantly affecting the expression of SHP or FGF19.
Conclusion
The protocols and workflow described in this application note provide a comprehensive framework for the systematic assessment of the selectivity of TGR5 agonists against FXR. By employing these robust cell-based assays and a clear data analysis strategy, researchers can confidently identify and characterize novel and selective TGR5 agonists, paving the way for the development of targeted therapies for metabolic diseases.
Application of Imidazole Carboxamides in Obesity Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The global obesity epidemic necessitates the urgent development of novel and effective therapeutic strategies. Imidazole carboxamides have emerged as a versatile scaffold in medicinal chemistry, yielding compounds that modulate key pathways involved in energy homeostasis and metabolism. This document provides detailed application notes and experimental protocols for researchers investigating the potential of imidazole carboxamides in obesity and related metabolic disorders.
Application Notes: Targeting Key Pathways in Obesity
Imidazole carboxamides have been successfully derivatized to target several receptors and enzymes implicated in obesity. The primary mechanisms of action explored to date include agonism of cholecystokinin 1 receptor (CCK1R) and TGR5, activation of AMP-activated protein kinase (AMPK), and antagonism of the cannabinoid-1 receptor (CB1).
-
Cholecystokinin 1 Receptor (CCK1R) Agonists: CCK1R activation is known to induce satiety and reduce food intake. Piperazine-derived imidazole carboxamides have been identified as potent and selective CCK1R agonists.[1] Optimization of these compounds has led to the discovery of molecules with sub-nanomolar functional and binding activity, demonstrating significant reduction in overnight food intake in mice.[1][2]
-
TGR5 Agonists: TGR5 is a G-protein coupled receptor that, when activated, stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone with incretin and anorexigenic effects. Novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been shown to be potent TGR5 agonists, exhibiting excellent in vitro activity and significant glucose-lowering effects in vivo.[3][4]
-
AMP-Activated Protein Kinase (AMPK) Activators: AMPK is a crucial energy sensor that regulates cellular metabolism. The imidazole carboxamide derivative, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), is a well-known AMPK activator. Studies have shown that AICAR treatment in obese and insulin-resistant diabetic mice improves glucose homeostasis, corrects hyperglycemia, and increases the expression of glucose transporters in skeletal muscle.[5][6] It has also been shown to prevent fat gain following the cessation of physical activity.[7]
-
Cannabinoid-1 Receptor (CB1) Antagonists: The endocannabinoid system plays a significant role in appetite regulation. Imidazole-based cyclohexyl amides have been identified as potent CB1 antagonists.[8] Optimization of these derivatives has led to compounds that cause significant appetite suppression and a robust, dose-dependent reduction in body weight gain in rat models of obesity.[8]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Imidazole propionate, a metabolite of histidine, has been shown to inhibit lipid accumulation in adipocytes by modulating the PPAR signaling pathway.[9] This suggests a potential role for imidazole derivatives in regulating adipogenesis.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on imidazole carboxamides in obesity research.
Table 1: In Vitro Potency of Imidazole Carboxamide Derivatives
| Compound Class | Target | Compound ID | Potency (IC50/EC50/Ki) | Assay Type | Reference |
| Piperazine-derived Imidazole Carboxamide | CCK1R | 40 | Sub-nanomolar | Functional and Binding | [1] |
| 1,2-Diaryl Imidazole Carboxamide | CCK1R | 44 | Not specified in abstract | Functional | [2] |
| 1-benzyl-1H-imidazole-5-carboxamide | hTGR5 | 19d, 19e | Superior to INT-777 and LCA | Agonist Activity | [3][4] |
| Imidazole 2-hydroxy-cyclohexyl amide | hCB-1 | 45 | 3.7 nM (Ki) | Binding | [8] |
Table 2: In Vivo Efficacy of Imidazole Carboxamide Derivatives in Animal Models
| Compound/Derivative | Animal Model | Dose/Administration | Key Findings | Reference |
| Isopropyl carboxamide 40 (CCK1R agonist) | Mouse | Not specified | Excellent potency in overnight food intake reduction | [1] |
| Compound 44 (CCK1R agonist) | Lean Mouse | Not specified | Good in vivo mouse gallbladder emptying and overnight food intake reduction | [2] |
| 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) | ob/ob mice | 1 mg/g body wt/day s.c. for 7 days | Corrected hyperglycemia, improved glucose tolerance | [5] |
| 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) | Male Wistar rats | Daily injection for 1 week | Prevented gains in body fat after cessation of physical activity | [7] |
| Imidazole 2-hydroxy-cyclohexyl amide 45 (CB1 antagonist) | Rat | Not specified | Significant appetite suppression and dose-dependent reduction of body weight gain | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on imidazole carboxamides for obesity studies.
In Vitro Receptor Binding Assay (for CCK1R and CB1)
Objective: To determine the binding affinity (Ki) of test compounds for the target receptor.
Materials:
-
HEK293 cells stably expressing the human receptor of interest (e.g., CCK1R or CB1).
-
Radioligand specific for the receptor (e.g., [3H]-ligand).
-
Test imidazole carboxamide compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Scintillation fluid and scintillation counter.
-
Glass fiber filters.
-
Multi-well plates.
Protocol:
-
Prepare cell membranes from HEK293 cells expressing the receptor.
-
In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Food Intake Study in Mice
Objective: To assess the effect of test compounds on food consumption in mice.
Materials:
-
Male C57BL/6 mice.
-
Test imidazole carboxamide compound.
-
Vehicle control (e.g., saline, DMSO in saline).
-
Standard chow diet.
-
Metabolic cages with food hoppers connected to a monitoring system.
Protocol:
-
Acclimatize mice to individual housing in metabolic cages for several days.
-
Fast the mice for a short period (e.g., 4-6 hours) before the start of the dark cycle.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time before the dark cycle begins.
-
Provide a pre-weighed amount of standard chow in the food hoppers at the onset of the dark cycle.
-
Monitor food intake continuously for a specified period (e.g., 12, 24, or 48 hours) using the automated monitoring system.
-
Calculate the cumulative food intake at different time points.
-
Compare the food intake between the compound-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of test compounds on glucose tolerance.
Materials:
-
Male ob/ob mice or other relevant diabetic mouse model.
-
Test imidazole carboxamide compound.
-
Vehicle control.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Handheld glucometer and glucose test strips.
Protocol:
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Administer the test compound or vehicle to the mice.
-
After a specific pre-treatment time (e.g., 30-60 minutes), take a baseline blood sample from the tail vein to measure fasting blood glucose (t=0).
-
Administer a glucose solution orally to the mice.
-
Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse.
-
Compare the AUC values between the compound-treated groups and the vehicle-treated group using statistical analysis.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of imidazole carboxamides in obesity.
Caption: CCK1R signaling pathway activated by imidazole carboxamide agonists.
References
- 1. 2-Substituted piperazine-derived imidazole carboxamides as potent and selective CCK1R agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazole carboxamides as potent and selective CCK1R agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Aminoimidazole-4-carboxamide ribonucleoside treatment improves glucose homeostasis in insulin-resistant diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Aminoimidazole-4-carboxamide ribonucleotide prevents fat gain following the cessation of voluntary physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of imidazole amide derivatives as cannabinoid-1 receptor antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazole propionate ameliorates lipid metabolism in adipocytes to attenuate high-fat diet-induced obesity via PPAR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Evaluation of TGR5 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo evaluation of Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cholestatic liver disease, due to its role in regulating glucose homeostasis, energy expenditure, and inflammatory responses.[1][2][3] This document outlines the core signaling pathway, detailed experimental protocols for assessing efficacy, and a summary of the in vivo performance of selected TGR5 agonists.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a signaling cascade that mediates its therapeutic effects. As a G-protein coupled receptor, the binding of an agonist to TGR5 primarily activates the Gαs subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][4] The elevated cAMP then activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[1] These downstream effectors are responsible for the physiological responses to TGR5 activation, such as the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells and the regulation of energy expenditure.[1][5]
In Vivo Experimental Workflow
A typical in vivo study to evaluate a TGR5 agonist involves several key stages, from animal model selection and acclimatization to data analysis and interpretation. The following workflow provides a general framework for these experiments.
Key In Vivo Efficacy Models and Protocols
Metabolic Disease Models
a) Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental assay to assess the effect of a TGR5 agonist on glucose homeostasis.[5]
Protocol:
-
Animal Model: Diet-induced obese (DIO) C57BL/6 mice are a commonly used model. These mice are fed a high-fat diet to induce obesity and insulin resistance.[1]
-
Acclimatization: Animals should be acclimatized to the experimental conditions for at least one week prior to the study.[1]
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.[1]
-
Agonist Administration: The TGR5 agonist or vehicle is administered, typically via oral gavage, at a specified dose.[1][5]
-
Glucose Challenge: After a predetermined time following agonist administration (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.[1]
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[1]
-
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to evaluate the overall glucose excursion.[1]
b) GLP-1 Secretion Assay
This assay measures the ability of a TGR5 agonist to stimulate the secretion of GLP-1.
Protocol:
-
Animal Model: C57BL/6 mice are commonly used.
-
Agonist Administration: A single oral administration of the TGR5 agonist at a specified dose is given.[5]
-
Blood Sampling: Plasma is collected at a specific time point after administration.
-
Analysis: Plasma GLP-1 levels are measured using a commercially available ELISA kit. It is noteworthy that significant improvements in portal GLP-1 secretion have been observed without the co-administration of a DPP-IV inhibitor.[5]
Anti-Inflammatory Models
a) Lipopolysaccharide (LPS)-Induced Cytokine Release
This model is used to evaluate the anti-inflammatory effects of TGR5 agonists.[5][6]
Protocol:
-
Animal Model: Wild-type mice are suitable for this assay.
-
Agonist Administration: The TGR5 agonist is administered prior to the inflammatory challenge.
-
LPS Challenge: Mice are injected intraperitoneally with LPS to induce a systemic inflammatory response.[6]
-
Blood Sampling: Blood is collected at a specific time point after the LPS challenge.
-
Analysis: Plasma levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured by ELISA.[6][7]
Cholestatic Liver Disease Models
a) Bile Duct Ligation (BDL) Model
The BDL model is a well-established surgical model of cholestatic liver injury.
Protocol:
-
Animal Model: Wild-type and TGR5 knockout mice are used to determine TGR5-dependent effects.
-
Surgical Procedure: The common bile duct is ligated under anesthesia to induce cholestasis.
-
Agonist Administration: The TGR5 agonist or vehicle is administered daily.
-
Assessment: At specific time points (e.g., day 1, 3, 7, 10), serum levels of liver injury markers (AST, ALT), total bile acids (TBA), and total bilirubin (TBIL) are measured.[8] Liver tissue is collected for histological analysis of collagen deposition.[8]
On-Target Side Effect Assessment
A significant challenge in the development of systemic TGR5 agonists is the on-target side effect of gallbladder filling.[1][9]
Gallbladder Filling Assessment Protocol:
-
Animal Model: Wild-type and TGR5 knockout mice are used to confirm TGR5-dependency.[1]
-
Agonist Administration: The TGR5 agonist or vehicle is administered, typically via intraperitoneal injection or oral gavage.[1]
-
Time Course: Gallbladder volume or weight is assessed at a specific time point after agonist administration (e.g., 30 minutes to a few hours).[1]
Summary of In Vivo Performance of TGR5 Agonists
The following tables summarize the in vivo effects of several well-characterized TGR5 agonists. It is important to note that these data are compiled from different studies with varying experimental protocols, which may influence the observed outcomes.
| Agonist | Animal Model | Dose | Effect on Glucose Homeostasis | Effect on GLP-1 Secretion | Reference |
| INT-777 | DIO C57BL/6J mice | 30 mg/kg/day (in diet) | Improved glucose tolerance in OGTT. | Not explicitly quantified in this study, but improved glucose-stimulated insulin secretion suggests a GLP-1 mediated effect. | [10] |
| Compound 6g | DIO C57 mice | 3, 10, 30 mg/kg (single oral dose) | Robustly lowered blood glucose excursion in OGTT in a dose-proportional manner. ED50 of 7.9 mg/kg and ED90 of 29.2 mg/kg. | 3.8-fold increase in plasma GLP-1 levels at 30 mg/kg. | [5] |
| Oleanolic Acid | High-fat diet-fed mice | Not specified | Lowered serum glucose and insulin levels; enhanced glucose tolerance. | Not explicitly quantified, but TGR5 activation is known to induce GLP-1 production. | [11] |
| Agonist | Animal Model | Dose | Anti-inflammatory Effect | Reference |
| INT-777 | Ldlr-/- mice | Not specified | Inhibited macrophage inflammation. | [6] |
| Compound 6g | Human whole blood (ex vivo) | IC50 = 251 nM | Dose-dependent inhibition of TNF-α in LPS-induced cytokine release assay. | [5] |
| Lithocholic Acid (LCA) | Mice with Collagen-Induced Arthritis | Not specified | Downregulated plasma levels of TNF-α, IL-1β, IL-6, and IL-8. | [7] |
| Agonist | Animal Model | Dose | Effect on Cholestasis | Reference |
| RDX8940 | Mouse model | Not specified | Improves liver steatosis. | [8] |
| Agonist | Animal Model | Dose | Effect on Gallbladder Filling | Reference |
| INT-777 | Mice | Not specified | Significant elevation in gallbladder filling. | [9] |
| Compound 18 | Mice | As low as 3 mg/kg | Significant elevations in bile weight. | [12] |
Conclusion
The in vivo evaluation of TGR5 agonists has consistently shown their potential to improve metabolic parameters, primarily through the stimulation of GLP-1 secretion and enhancement of glucose tolerance.[1] However, a significant and persistent challenge in the development of systemic TGR5 agonists is the on-target side effect of gallbladder filling.[1][9] Future research may focus on developing gut-restricted TGR5 agonists to leverage the beneficial metabolic effects in the intestine while minimizing systemic exposure and the associated risk of gallbladder-related side effects.[1][13][14] The detailed experimental protocols provided herein offer a foundation for the standardized evaluation and comparison of next-generation TGR5 agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 3. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 4. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 5. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGR5 activation inhibits atherosclerosis by reducing macrophage inflammation and lipid loading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. TGR5 protects against cholestatic liver disease via suppressing the NF-κB pathway and activating the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGR5: A Novel Target for Weight Maintenance and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 13. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
Application Note: Quantification of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide in Human Plasma by LC-MS/MS
Introduction
1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide is a novel synthetic compound with potential therapeutic applications. As with any new chemical entity, a robust and reliable bioanalytical method is crucial for its preclinical and clinical development. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The described protocol offers a streamlined workflow from sample preparation to data acquisition, making it suitable for high-throughput pharmacokinetic studies.
Experimental Workflow
The overall experimental process, from plasma sample collection to final data analysis, is outlined below.
Caption: High-level workflow for the quantification of the target analyte in plasma.
Materials and Methods
Chemicals and Reagents
-
This compound (purity >99%)
-
Stable isotope-labeled internal standard (SIL-IS), 1-Benzyl-N,N-di(methyl-d3)-1H-imidazole-5-carboxamide (purity >99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent
Sample Preparation Protocol
A protein precipitation method was employed for sample cleanup due to its simplicity and speed.
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A/B (95:5 v/v).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
LC-MS/MS Conditions
Liquid Chromatography
The chromatographic separation was optimized to ensure resolution from endogenous plasma components.
| Parameter | Condition |
| Column | Waters Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) was used for quantification.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550°C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| MRM Transitions | Analyte |
| This compound | |
| SIL-Internal Standard |
Method Validation Summary
The method was validated according to standard bioanalytical guidelines. A summary of the key validation parameters is presented below.
Linearity and Range
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The regression was weighted (1/x²) and the correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at four concentration levels.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | 6.8 | -2.5 | 8.1 | -1.8 |
| Low | 1.5 | 5.2 | 1.3 | 6.5 | 2.1 |
| Mid | 75 | 3.1 | -0.8 | 4.2 | -0.5 |
| High | 400 | 2.5 | 2.0 | 3.8 | 1.5 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that endogenous plasma components did not interfere with quantification.
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 92.5 | 98.7 |
| High | 400 | 94.1 | 101.2 |
Signaling Pathway Visualization
While this application note focuses on a quantitative method, understanding the potential mechanism of action is key in drug development. For illustrative purposes, a hypothetical signaling pathway where an imidazole derivative might act as a receptor agonist is shown below.
Troubleshooting & Optimization
Technical Support Center: Improving In Vivo Solubility of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when I encounter poor solubility with this compound for my in vivo experiments?
A1: A systematic approach is crucial when dealing with a poorly soluble compound. The initial steps should involve characterizing the physicochemical properties of your compound. This includes determining its solubility in various pharmaceutically acceptable solvents and across a range of pH values. This foundational data will inform the selection of the most suitable formulation strategy. A tiered approach is recommended, starting with simpler methods like co-solvents and progressing to more complex formulations if necessary.
Q2: What are the common formulation strategies available to improve the in vivo solubility of a compound like this compound?
A2: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds for in vivo studies. These can be broadly categorized as:
-
Co-solvent Systems: Utilizing water-miscible organic solvents to increase the solubility of hydrophobic drugs.
-
Surfactant-based Systems: Employing surfactants to form micelles that can encapsulate and solubilize the compound.[1]
-
Lipid-based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the absorption of lipophilic compounds.[2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[3]
Q3: How do I choose the appropriate excipients for my formulation?
A3: The choice of excipients is critical and depends on several factors: the chosen formulation strategy, the intended route of administration (e.g., oral, intravenous), and the specific physicochemical properties of this compound. It is advisable to screen a range of excipients for their ability to solubilize the compound.[4] For lipid-based systems, the log P value of the compound can be a useful starting point for selecting suitable lipid excipients.[4] Always ensure that the selected excipients are safe and well-tolerated in the animal model for the intended route and dose.
Q4: For parenteral administration, what are the key considerations for formulation?
A4: For intravenous (IV) or other parenteral routes, the formulation must be sterile and free of particulates.[5] This often requires filtration through a 0.22 µm filter. The pH and osmolality of the formulation should be as close to physiological levels as possible to minimize irritation and adverse reactions at the injection site. The potential for the drug to precipitate upon injection into the bloodstream is a critical consideration and should be evaluated in vitro before in vivo administration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution during formulation preparation. | The solvent system has insufficient solubilizing capacity for the desired concentration. | - Increase the proportion of the co-solvent or surfactant.- Gently warm the mixture (if the compound is heat-stable).- Use a combination of solubilizing agents (e.g., a co-solvent and a surfactant).- Reduce the final concentration of the compound if the dose allows. |
| The formulation is cloudy or forms a suspension instead of a clear solution. | The compound has very low solubility in the chosen vehicle. | - If a solution is required, explore alternative, more potent solubilizers.- Consider if a homogenous suspension is acceptable for the intended study and route of administration (e.g., oral gavage).- For suspensions, add a suspending agent (e.g., carboxymethylcellulose) to ensure uniform dosing. |
| The compound precipitates after administration (e.g., upon dilution in the gastrointestinal tract or bloodstream). | The formulation is not stable upon dilution in a physiological environment. | - For oral formulations, consider lipid-based systems like SEDDS that can form stable microemulsions in the gut.[2]- For intravenous formulations, evaluate the use of cyclodextrins or polymeric micelles to create more stable complexes.[5]- Conduct in vitro precipitation studies by diluting the formulation in simulated gastric or intestinal fluids. |
| High variability in plasma concentrations is observed between animals. | Inconsistent drug dissolution and absorption from the formulation. | - Ensure the formulation is homogenous before dosing each animal.- For suspensions, ensure consistent particle size and use a suspending agent.- Optimize the formulation to achieve a more stable and readily absorbable form of the drug, such as a microemulsion or a cyclodextrin complex. |
| Adverse events (e.g., irritation, toxicity) are observed in the animals. | The excipients or the formulation itself may be causing toxicity. | - Reduce the concentration of potentially toxic excipients (e.g., DMSO, high concentrations of surfactants).[6]- Ensure the pH and osmolality of parenteral formulations are within a physiologically acceptable range.- Review the literature for the safety and tolerability of the chosen excipients in the specific animal model and route of administration. |
Quantitative Data Summary
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Concentration Range (%) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10 | Can have pharmacological effects and cause irritation at higher concentrations.[6] |
| Polyethylene Glycol 300/400 (PEG 300/400) | 10-60 | Generally well-tolerated. Often used in combination with other excipients. |
| Ethanol | 5-20 | Use with caution due to potential for sedative effects. |
| Propylene Glycol | 10-50 | A common vehicle for a wide range of drugs. |
Table 2: Common Surfactants for Preclinical Formulations
| Surfactant | Type | Typical Concentration Range (%) | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 1-10 | Widely used for both oral and parenteral formulations.[1] |
| Polysorbate 20 (Tween® 20) | Non-ionic | 1-5 | Similar to Tween® 80, often used for parenteral formulations. |
| Solutol® HS 15 | Non-ionic | 1-15 | Can be a good alternative to Cremophor EL. |
| Cremophor® EL | Non-ionic | 1-10 | Can be associated with hypersensitivity reactions. Use with caution. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Gavage in Mice
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for oral administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), pharmaceutical grade
-
Polyethylene Glycol 400 (PEG 400), pharmaceutical grade
-
Tween® 80, pharmaceutical grade
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add DMSO to the tube to achieve a final concentration of 10% of the total volume.
-
Vortex the mixture until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Add PEG 400 to the solution to make up 40% of the final volume and vortex thoroughly.
-
Add Tween® 80 to the mixture to a final concentration of 5% and vortex until homogenous.
-
Slowly add sterile saline while vortexing to bring the formulation to the final desired volume (making up the remaining 45%).
-
Visually inspect the final formulation for any signs of precipitation. A clear solution should be obtained.
-
Store the formulation appropriately, protected from light if the compound is light-sensitive.
Protocol 2: Preparation of a Solubilized Formulation for Intravenous Injection in Rats
Objective: To prepare a 2 mg/mL sterile solution of this compound for intravenous administration.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection (WFI)
-
Sterile 0.22 µm syringe filter
-
Sterile vials
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in Sterile Water for Injection in a sterile container.
-
Slowly add the weighed amount of this compound to the HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for several hours, or overnight, to facilitate the formation of the inclusion complex. The solution should become clear.
-
Once the compound is fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Visually inspect the final solution for any particulates.
-
Store the sterile solution under appropriate conditions until use.
Visualizations
Caption: A generalized workflow for developing an in vivo formulation for a poorly soluble compound.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a novel imidazole derivative.
References
- 1. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs [mdpi.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of 1-benzyl-1H-imidazole-5-carboxamide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives.
Synthetic Workflow Overview
The synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives is typically achieved in a three-step sequence starting from a commercially available imidazole-5-carboxylate ester. The general workflow involves N-benzylation, followed by ester hydrolysis to the corresponding carboxylic acid, and finally, amide coupling with a desired amine.
Step 1: N-Benzylation of Ethyl 1H-imidazole-5-carboxylate
This initial step introduces the benzyl group onto the imidazole nitrogen. Careful control of reaction conditions is crucial to avoid common side reactions.
Experimental Protocol: N-Benzylation with Benzyl Bromide and Potassium Carbonate
-
Materials:
-
Ethyl 1H-imidazole-5-carboxylate
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of ethyl 1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Add benzyl bromide (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to 70-80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-benzyl-1H-imidazole-5-carboxylate, which can be purified by column chromatography on silica gel if necessary.[1]
-
Troubleshooting and FAQs: N-Benzylation
Q1: My N-benzylation reaction is slow or gives a low yield. What are the possible causes and solutions?
A1: Low yields can be due to several factors:
-
Inefficient Base: Potassium carbonate may not be strong enough for complete deprotonation. Consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF.[2]
-
Poor Quality Reagents: Ensure that your benzyl bromide is not degraded and that your solvent is anhydrous. Moisture can quench the imidazolide anion.
-
Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate. Ensure the reaction temperature is maintained at 70-80°C.
Q2: I am observing a significant amount of a white, insoluble solid in my crude product. What is it and how can I avoid it?
A2: This is likely the primary side product, 1,3-dibenzylimidazolium bromide , formed from the reaction of the desired product with unreacted benzyl bromide.[3]
-
Stoichiometry Control: Use a slight excess of the imidazole starting material (e.g., 1.1 equivalents) relative to benzyl bromide to ensure the complete consumption of the alkylating agent.[3]
-
Slow Addition: Adding the benzyl bromide dropwise to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[3]
-
Purification: This salt is generally insoluble in non-polar organic solvents, so it can often be removed by washing the crude product with a solvent like diethyl ether.[4]
Step 2: Ester Hydrolysis
This step converts the ethyl ester to the corresponding carboxylic acid, which is the precursor for the final amide coupling.
Experimental Protocol: Saponification of Ethyl 1-benzyl-1H-imidazole-5-carboxylate
-
Materials:
-
Ethyl 1-benzyl-1H-imidazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (or Methanol)
-
Water
-
Hydrochloric acid (HCl, e.g., 1M or 2M)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve ethyl 1-benzyl-1H-imidazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[5][6]
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with hydrochloric acid. A precipitate should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-benzyl-1H-imidazole-5-carboxylic acid.
-
Troubleshooting and FAQs: Ester Hydrolysis
Q3: The hydrolysis of my ester is incomplete, even after prolonged reaction time. What can I do?
A3: Incomplete hydrolysis is a common issue.
-
Increase Base Equivalents: Ensure you are using a sufficient excess of sodium hydroxide (at least 2-3 equivalents) to drive the reaction to completion.
-
Increase Temperature: If the reaction is sluggish at reflux, a higher boiling solvent mixture or extending the reaction time may be necessary. However, be mindful of potential side reactions at very high temperatures.
-
Solvent System: Ensure the ester is fully dissolved in the reaction mixture. A co-solvent like THF can sometimes improve solubility and reaction rates.[7]
Q4: My yield is low after the acidic workup. Where could my product be going?
A4: Low yield after workup can be due to several factors:
-
Incomplete Precipitation: The carboxylic acid may have some solubility in the acidic aqueous solution. Ensure the pH is sufficiently low (3-4) and the solution is cold to maximize precipitation.
-
Emulsion Formation: During the initial wash with an organic solvent, emulsions can form, trapping some of the carboxylate salt. If an emulsion forms, adding brine can help to break it.
-
Product Lost in Organic Wash: If the initial wash to remove unreacted ester is not performed carefully, some of the carboxylate salt may be extracted into the organic layer, especially if the aqueous layer is not sufficiently basic.
Q5: I am observing transesterification instead of hydrolysis. How can I prevent this?
A5: Transesterification can occur if you use an alcohol as a solvent that is different from the alcohol of the ester (e.g., using methanol for an ethyl ester). To avoid this, use a non-alcoholic co-solvent like THF with aqueous NaOH.[7]
Step 3: Amide Coupling
This is the final and often most critical step, where the carboxylic acid is coupled with a primary or secondary amine to form the desired carboxamide derivative.
Experimental Protocol: Amide Coupling using HATU
-
Materials:
-
1-Benzyl-1H-imidazole-5-carboxylic acid
-
Desired primary or secondary amine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
To a solution of 1-benzyl-1H-imidazole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.1 equivalents) in one portion and continue to stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 1-benzyl-1H-imidazole-5-carboxamide derivative.[8]
-
Troubleshooting and FAQs: Amide Coupling
Q6: My amide coupling reaction has a low yield. What are the common causes?
A6: Low yields in amide coupling can be due to several factors:
-
Inefficient Coupling Reagent: For hindered or electron-deficient amines, a less reactive coupling reagent like EDC/HOBt may give lower yields. HATU is generally more efficient for challenging couplings.[9][10]
-
Poor Quality Reagents: Ensure all reagents, especially the coupling agent and base, are fresh and the solvent is anhydrous. Moisture can hydrolyze the activated ester intermediate.
-
Incorrect Stoichiometry: Use a slight excess of the amine (1.1-1.2 eq) and coupling reagent (1.1-1.2 eq) to ensure complete consumption of the carboxylic acid.
-
Suboptimal Base: Use a non-nucleophilic base like DIPEA. Other bases like triethylamine can sometimes be less effective.
Q7: I am observing side products in my reaction. What are they and how can I minimize them?
A7: A common side reaction with uronium-based coupling reagents like HATU is the formation of a guanidinium byproduct from the reaction of HATU with the amine.
-
Order of Addition: To minimize this, pre-activate the carboxylic acid with HATU and DIPEA for a few minutes before adding the amine. This ensures the formation of the active ester before the amine is introduced.
Q8: How do I choose the right coupling reagent?
A8: The choice of coupling reagent is critical for success.
-
EDC/HOBt: A cost-effective option for simple, unhindered couplings. The byproducts are water-soluble, which can simplify purification.[11]
-
HATU: A highly efficient reagent, especially for sterically hindered substrates or electron-poor amines. It generally leads to faster reactions and higher yields with minimal racemization.[9][12]
Data Presentation: Comparison of Coupling Reagents
The following table provides a comparison of yields for the synthesis of a model 1-benzyl-1H-imidazole-5-carboxamide derivative using different coupling reagents under standardized conditions.
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| HATU | DIPEA | DMF | 2 | 85-95 | [8][12] |
| HBTU | DIPEA | DMF | 4 | 80-90 | [9] |
| EDC/HOBt | DIPEA | DMF/DCM | 12 | 60-75 | [11] |
Yields are approximate and can vary depending on the specific amine and reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. reddit.com [reddit.com]
- 8. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of Imidazole Compounds in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: My imidazole-based compound is degrading in an aqueous buffer. What are the most likely causes?
A1: Imidazole and its derivatives can be susceptible to several degradation pathways in aqueous solutions. The most common causes of instability include:
-
Oxidation: The imidazole ring can be oxidized by various species, including atmospheric oxygen (autoxidation), reactive oxygen species (ROS) like hydroxyl radicals (•OH) and ozone (O3), and strong oxidizing agents like potassium permanganate.[1][2][3][4][5] This can be exacerbated by factors like elevated temperature, exposure to light, and the presence of metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of imidazole-containing compounds.[4] This process can be direct or sensitized, where other molecules in the solution absorb light energy and transfer it to the imidazole compound, initiating degradation.[6]
-
Hydrolysis: While the imidazole ring itself is generally stable to hydrolysis, certain substituents on the ring or elsewhere in the molecule may be susceptible to hydrolysis, especially at non-neutral pH.[4][7][8] For instance, ester or amide functionalities on a molecule containing an imidazole ring can be hydrolyzed.
Q2: How does pH affect the stability of my imidazole compound in an aqueous solution?
A2: The pH of the aqueous solution can significantly influence the stability of imidazole compounds in several ways:
-
Protonation State: Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base.[9] The protonation state of the imidazole ring, which is pH-dependent, can affect its susceptibility to degradation. For example, the deprotonated form of imidazole is more susceptible to photosensitized oxidation.[6]
-
Catalysis of Hydrolysis: pH can catalyze the hydrolysis of susceptible functional groups on the molecule. Basic conditions, for instance, can promote the hydrolysis of carbamate moieties in some imidazole-containing drugs.[4]
-
Solubility: The solubility of imidazole compounds is often pH-dependent.[10] Changes in solubility can indirectly affect stability by, for example, leading to precipitation and subsequent changes in the local chemical environment.
Q3: Can I autoclave my aqueous imidazole solutions to sterilize them?
A3: Yes, aqueous solutions of imidazole can typically be sterilized by autoclaving. They are reported to be stable for at least 2 years at 2-8 °C when protected from light after autoclaving.[11] However, this applies to the parent imidazole molecule. The stability of more complex imidazole derivatives to autoclaving should be experimentally verified, as substituents on the molecule could be sensitive to high temperatures and pressures.
Q4: What are the common degradation products of imidazole in aqueous solutions?
A4: The degradation products of imidazole will depend on the specific degradation pathway.
-
Oxidation: Aqueous-phase oxidation by hydroxyl radicals, nitrate radicals, or ozone can lead to ring-opening and the formation of smaller molecules like formamide and oxamide.[1][2] In the presence of nitrogen dioxide, nitro-imidazoles can also be formed.[1][2]
-
Photodegradation: Photodegradation of complex imidazole-containing molecules can result in a variety of products arising from different degradation pathways.[4]
-
Hydrolysis: Hydrolysis will cleave specific bonds, leading to predictable products. For example, the hydrolysis of an ester-containing imidazole derivative will yield a carboxylic acid and an alcohol.
Troubleshooting Guides
Issue 1: Rapid loss of parent compound in solution upon storage.
This is a common problem that can often be traced back to oxidative degradation.
Troubleshooting Steps:
-
Deoxygenate your solvent: Before dissolving your compound, sparge the aqueous solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work under an inert atmosphere: If possible, prepare and handle your solutions in a glove box or under a gentle stream of an inert gas.
-
Add an antioxidant: Consider adding a small amount of a compatible antioxidant to your solution. The choice of antioxidant will depend on your specific compound and downstream application.
-
Control for metal ion contamination: Use high-purity water and reagents. If metal ion contamination is suspected, consider adding a chelating agent like EDTA, as metal ions can catalyze oxidation.
-
Store at a lower temperature: Store your solutions at refrigerated (2-8 °C) or frozen temperatures to slow down the rate of degradation.
-
Protect from light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.
dot
Caption: Troubleshooting workflow for rapid compound degradation.
Issue 2: Inconsistent results from day to day with the same stock solution.
This variability can often be attributed to photodegradation, especially if the solution is exposed to ambient laboratory light.
Troubleshooting Steps:
-
Minimize light exposure: Prepare and store your solutions in a dark room or under red light if your compound is particularly light-sensitive. Always use amber vials or light-blocking containers.
-
Perform a photostability study: Intentionally expose a sample of your solution to light (e.g., a photostability chamber or even just ambient lab light) and compare its stability to a sample stored in the dark. This will confirm if light is the culprit.
-
Filter out UV light: If your experimental setup allows, use filters to block UV radiation from light sources.
dot
Caption: Simplified photodegradation pathways for imidazole compounds.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation pathways and products.[12][13]
Objective: To assess the intrinsic stability of an imidazole-containing compound under various stress conditions.
Materials:
-
Imidazole compound of interest
-
High-purity water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
A validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)
-
Temperature-controlled chambers
-
Photostability chamber
Procedure:
-
Prepare a stock solution: Dissolve the imidazole compound in a suitable solvent (e.g., water, methanol, or acetonitrile) to a known concentration.
-
Apply stress conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Collect samples at time points: Collect aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze samples: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating method to quantify the remaining parent compound and identify any degradation products.
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. modernscientificpress.com [modernscientificpress.com]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Mechanisms of catalysis by imidazole buffers of the hydrolysis and isomerisation of RNA models - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazole - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: TGR5 Agonist In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with TGR5 agonist in vitro assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Assay Signal Issues
-
Question: Why am I observing a low or no signal in my TGR5 agonist assay?
Answer: Several factors can contribute to a weak or absent signal. Consider the following possibilities:
-
Compound Potency: The agonist you are testing may have low potency for TGR5. It's crucial to test a wide range of concentrations to ensure you are capturing the full dose-response curve.[1]
-
Cell Line Health and Receptor Expression: Ensure your cells are healthy and properly expressing functional TGR5. Poor cell viability or low receptor density will result in a diminished signal. If using a transient transfection system, optimize transfection efficiency. For stable cell lines, verify receptor expression levels.
-
Incorrect Assay-Receptor Coupling: TGR5 primarily couples to Gαs, leading to an increase in intracellular cAMP.[2][3] Assays that measure downstream of other G-proteins (e.g., Gαq-mediated calcium flux) may not produce a robust signal unless the specific cell line used facilitates such coupling.[2]
-
Reagent Degradation: Ensure all reagents, including the agonist, assay buffers, and detection reagents, are properly stored and have not expired. Repeated freeze-thaw cycles of reagents should be avoided.[1]
-
Suboptimal Assay Conditions: Factors like incubation time, temperature, and buffer composition are critical. For instance, in cAMP assays, a phosphodiesterase (PDE) inhibitor like IBMX is often necessary to prevent cAMP degradation and allow for its accumulation.[3] Optimization of these parameters is essential for a robust assay window.[4]
-
-
Question: My assay shows a high background signal. What could be the cause?
Answer: A high background signal can mask the specific agonist-induced response. Here are some common causes:
-
Constitutive Receptor Activity: Some cell lines may exhibit high basal TGR5 activity even in the absence of an agonist. This can be addressed by using an inverse agonist to lower the basal signal.[1]
-
Contaminated Reagents: Contamination of buffers or reagents with substances that activate the signaling pathway can lead to a high background. Always use fresh, high-purity reagents.[1]
-
Serum Effects: Components in serum can sometimes activate TGR5 or interfere with the assay. It is often recommended to perform the agonist stimulation in serum-free media.[3]
-
Cell Density: Plating too many cells per well can sometimes lead to a higher basal signal. Optimizing cell density is a crucial step in assay development.[4]
-
2. Data Variability and Reproducibility
-
Question: I am seeing high variability between replicate wells. How can I improve my assay's precision?
Answer: High variability can obscure real effects. To improve precision, consider the following:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells in each well. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or filling them with media/buffer.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of compounds or reagents is a major source of variability. Use calibrated pipettes and proper pipetting techniques.
-
Temperature and Incubation Time Gradients: Ensure uniform temperature across the assay plate during incubations. Gradients can lead to different reaction rates in different parts of the plate. Similarly, ensure consistent incubation times for all wells.
-
Reagent Mixing: Ensure all reagents are thoroughly mixed before and after addition to the wells.
-
3. Compound-Specific Issues
-
Question: My test compound is not behaving as expected based on the literature. What should I check?
Answer: Discrepancies with published data can arise from several factors:
-
Different Assay Systems: The cell line, receptor construct (e.g., species ortholog), and assay technology (e.g., cAMP vs. reporter gene) can all influence the measured potency (EC50) of an agonist.[5]
-
Compound Purity and Stability: Verify the purity and integrity of your test compound. Degradation or impurities can significantly alter its activity.
-
Solubility Issues: Poor compound solubility can lead to an underestimation of its potency. Ensure your compound is fully dissolved in the assay buffer. The use of a suitable solvent like DMSO is common, but the final concentration of the solvent in the assay should be kept low (typically <1%) and consistent across all wells.
-
Quantitative Data Summary
The potency of TGR5 agonists can vary depending on the specific compound and the assay system used. The following table summarizes the half-maximal effective concentration (EC50) values for some common TGR5 agonists.
| Agonist | Agonist Type | EC50 (µM) | Assay System | Reference |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | 0.53 | cAMP Assay | [5][6] |
| Taurolithocholic Acid (TLCA) | Endogenous Bile Acid | 0.33 | cAMP Assay | [5][6] |
| Deoxycholic Acid (DCA) | Endogenous Bile Acid | 1.25 | cAMP Assay | [5] |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | 6.71 | cAMP Assay | [5] |
| Cholic Acid (CA) | Endogenous Bile Acid | 13.6 | cAMP Assay | [5] |
| INT-777 | Synthetic Agonist | Micromolar Potency | cAMP Assay | [5] |
| Betulinic Acid | Natural Product | ~0.5 | cAMP Assay | [7] |
| Compound 6g | Synthetic Agonist | 0.000057 | Luciferase Reporter Assay | [8] |
Experimental Protocols & Methodologies
Below are detailed methodologies for key in vitro assays used to characterize TGR5 agonists.
1. cAMP Accumulation Assay
This assay measures the increase in intracellular cyclic AMP (cAMP) following TGR5 activation.
-
Cell Culture and Plating:
-
Assay Procedure:
-
Carefully aspirate the culture medium.
-
Add stimulation buffer (e.g., serum-free medium) containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX.[3]
-
Incubate for 15-30 minutes at 37°C.[3]
-
Add serial dilutions of the TGR5 agonist to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TGR5 agonist or Forskolin).[3]
-
Incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C.[3]
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the measured signal against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.[9]
-
2. CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP response element (CRE).
-
Cell Culture and Transfection:
-
Co-transfect host cells (e.g., HEK293) with a TGR5 expression vector and a CRE-luciferase reporter vector.[2] Alternatively, use a commercially available reporter-ready cell line or a reverse transfection system.[10][11]
-
Seed the transfected cells into a 96-well plate.[2]
-
Incubate for 18-24 hours to allow for receptor and reporter expression.[2][10]
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with serum-free medium.
-
Add serial dilutions of the TGR5 agonist to the wells.
-
Incubate for 4-6 hours to allow for reporter gene expression.[2]
-
-
Luciferase Detection:
-
Lyse the cells and add a luciferase substrate according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.[10]
-
-
Data Analysis:
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the logarithm of the agonist concentration to determine the EC50.
-
3. Calcium Flux Assay
While TGR5 primarily signals through Gαs, in some cellular contexts, it can couple to Gαq, leading to an increase in intracellular calcium.[2]
-
Cell Culture and Plating:
-
Cell Loading:
-
Assay Procedure:
-
Measure the baseline fluorescence using a plate reader with injectors.
-
Inject the TGR5 agonist and immediately begin kinetic reading of the fluorescence signal over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity indicates a rise in intracellular calcium.
-
Analyze the peak fluorescence signal or the area under the curve as a function of agonist concentration.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to TGR5 agonist assays.
Caption: TGR5 signaling pathway leading to gene transcription.[2][3][13]
Caption: General experimental workflow for a TGR5 agonist assay.
Caption: Troubleshooting decision tree for TGR5 in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 7. Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor bioavailability of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing low and variable plasma concentrations. What could be the primary reason for this?
A1: Poor oral bioavailability is a common challenge for compounds with low aqueous solubility, which is likely the case for this compound given its chemical structure. The low and variable plasma concentrations you are observing are classic indicators of dissolution rate-limited absorption. Several formulation and chemical modification strategies can be employed to address this issue.[1][2]
Q2: What are the initial steps I should take to improve the oral absorption of my compound?
A2: A stepwise approach is recommended. Start with simple formulation strategies before moving to more complex chemical modifications.
-
Particle Size Reduction: Micronization or nanosizing can significantly increase the surface area available for dissolution.[1][3]
-
Formulation with Excipients: Utilizing solubility enhancers such as surfactants, co-solvents, or complexing agents like cyclodextrins can be effective.[4][5]
-
Lipid-Based Formulations: For lipophilic compounds, formulating with oils and surfactants to create self-emulsifying drug delivery systems (SEDDS) can markedly improve absorption.[1][4]
-
Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can prevent crystallization and maintain it in a more soluble amorphous state.[2]
Q3: Should I consider chemical modification of this compound?
A3: If formulation strategies do not yield the desired bioavailability, a prodrug approach is a viable next step. This involves chemically modifying the molecule to improve its physicochemical properties, with the modification being cleaved in vivo to release the active parent drug. For a carboxamide-containing compound, various prodrug strategies can be explored.[6][7][8]
Troubleshooting Guides
Issue 1: Inconsistent dissolution profiles in vitro.
-
Possible Cause: Polymorphism or inconsistent particle size of the raw compound.
-
Troubleshooting Steps:
-
Characterize the solid state: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify the crystalline form.
-
Control particle size: Implement a standardized micronization or milling protocol. Use particle size analysis (e.g., laser diffraction) to ensure batch-to-batch consistency.
-
Standardize dissolution media: Ensure the pH, ionic strength, and composition of your dissolution medium are consistent and relevant to the physiological environment.
-
Issue 2: Low drug loading in nanoparticle formulations.
-
Possible Cause: Poor affinity of the drug for the nanoparticle matrix or suboptimal formulation parameters.
-
Troubleshooting Steps:
-
Polymer/Lipid Screening: Test a variety of biodegradable polymers (e.g., PLGA, PCL) or lipids to find a matrix with better compatibility.[9][10]
-
Optimize Formulation Process: Vary parameters such as solvent/anti-solvent choice, homogenization speed, or sonication time.
-
Incorporate Surfactants: The use of stabilizers like PEG can improve drug encapsulation and stability.[11]
-
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Milling Media: Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 407 or a combination of Tween 80 and Vitamin E TPGS) in deionized water.
-
Slurry Formation: Disperse this compound (5% w/v) in the milling media.
-
Milling: Introduce the slurry and milling beads (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter) into the milling chamber.
-
Process Parameters: Mill at a high speed (e.g., 2000 rpm) for 2-4 hours, ensuring the temperature is controlled to prevent degradation.
-
Separation: Separate the nanosuspension from the milling beads.
-
Characterization: Analyze the particle size distribution and zeta potential of the resulting nanosuspension.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP).
-
Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
Formulation Preparation: Select a ratio from the optimal region and dissolve the compound in the oil phase with gentle heating and stirring. Add the surfactant and co-surfactant and mix until a homogenous solution is formed.
-
Characterization:
-
Self-Emulsification Test: Add the formulation to water under gentle agitation and observe the formation of an emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using dynamic light scattering.
-
In Vitro Dissolution: Perform dissolution testing using a suitable medium to assess the drug release profile.
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Mean Particle Size (nm) | In Vitro Dissolution (%, 30 min) | In Vivo AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Compound | >5000 | 15 | 150 | 100 (Reference) |
| Micronized Suspension | 2000 | 45 | 375 | 250 |
| Nanosuspension | 250 | 85 | 900 | 600 |
| SEDDS Formulation | 50 (globule size) | >95 | 1350 | 900 |
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by Self-Emulsifying Drug Delivery Systems (SEDDS).
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
Technical Support Center: Purification of N,N-dimethyl-1H-imidazole-5-carboxamides
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of N,N-dimethyl-1H-imidazole-5-carboxamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing N,N-dimethyl-1H-imidazole-5-carboxamides?
A1: Common impurities can include unreacted starting materials such as the imidazole precursor and dimethylamine, as well as byproducts from side reactions. Depending on the synthetic route, these byproducts could include isomers formed from reactions at different positions on the imidazole ring or products of over-alkylation.
Q2: My purified N,N-dimethyl-1H-imidazole-5-carboxamide is an oil and won't crystallize. What can I do?
A2: If your product is an oil at room temperature, direct recrystallization is not feasible. Consider converting the basic imidazole derivative into a solid salt, such as a hydrochloride or picrate salt, which can then be purified by recrystallization.[1] After purification, the salt can be neutralized to regenerate the purified, oily product.[1]
Q3: I'm observing streaking of my compound during silica gel column chromatography. How can I prevent this?
A3: The basic nature of the imidazole ring can lead to strong interactions with the acidic silica gel, causing streaking. To mitigate this, you can add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system.[1] This will help to improve the peak shape and achieve better separation.
Q4: What are the best starting points for selecting a recrystallization solvent?
A4: A good starting point is to test common laboratory solvents of varying polarities. Ethanol is a generally useful solvent for compounds with some polarity.[2][3] Solvent mixtures like n-hexane/acetone or n-hexane/ethyl acetate can also be effective.[2] A good recrystallization solvent should dissolve your compound when hot but not at room temperature.[2][3]
Q5: How can I effectively remove highly polar impurities?
A5: Highly polar impurities can sometimes be removed by performing an acid-base extraction. Dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl).[3] Your basic N,N-dimethyl-1H-imidazole-5-carboxamide will move into the acidic aqueous layer, leaving less basic impurities in the organic layer. The aqueous layer can then be neutralized with a base to precipitate or be extracted back into an organic solvent to recover your purified product.[3]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of N,N-dimethyl-1H-imidazole-5-carboxamides.
Low Yield After Purification
| Possible Cause | Suggested Solution |
| Product loss during extraction | Ensure the pH of the aqueous layer is appropriate to keep your basic product in the organic layer during workup. If your product has some water solubility, back-extract the aqueous layer or saturate it with brine to improve recovery. |
| Incomplete elution from chromatography column | If your compound is highly polar, it may be strongly retained on the silica gel. Consider using a more polar eluent system or switching to a different stationary phase like alumina. |
| Co-elution with impurities | Optimize your mobile phase for better separation. If using an isocratic system, switching to a gradient elution can improve the resolution of compounds with similar Rf values.[3] |
| Product is an oil and difficult to handle | Convert the oily free base to a solid salt (e.g., hydrochloride) for easier handling and to potentially improve stability and yield of solid product.[1] |
Product Purity Issues
| Possible Cause | Suggested Solution |
| Persistent colored impurities | Treat a solution of the crude product with activated carbon. Dissolve the product, add a small amount of activated carbon, heat briefly, and then filter through celite before proceeding with recrystallization or chromatography. |
| Presence of starting materials | Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. If starting materials persist, a carefully chosen purification method like column chromatography with an optimized eluent system should be employed. |
| Formation of multiple byproducts | The formation of multiple byproducts may indicate that the reaction conditions are too harsh. Consider using a milder reducing agent or carefully controlling the stoichiometry of the reactants.[1] Protecting the imidazole nitrogen may be necessary in some cases to prevent side reactions.[1] |
Quantitative Data on Purification
The following table provides an example of yield and purity data for a structurally related compound, N-methoxy-N-methyl-1H-imidazole-1-carboxamide, after an initial workup. This data can serve as a benchmark for what might be achievable for N,N-dimethyl-1H-imidazole-5-carboxamides before extensive purification.
| Purification Step | Compound | Yield | Purity | Reference |
| Aqueous Workup & Extraction | N-methoxy-N-methyl-1H-imidazole-1-carboxamide | 92-94% | 97.5% | [4] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of N,N-dimethyl-1H-imidazole-5-carboxamides and may require optimization.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the chosen eluent or a stronger solvent. Add silica gel to the solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Loading: Carefully load the prepared dry sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (gradient elution). To counteract streaking due to the basicity of the imidazole, consider adding 0.5-1% triethylamine to the eluent.[1]
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a hot solvent. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.[3] If a single solvent is not ideal, a two-solvent system (e.g., ethanol/water) can be tested.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: A general workflow for the purification of N,N-dimethyl-1H-imidazole-5-carboxamides.
Caption: A decision tree for troubleshooting common purification challenges.
References
Preventing degradation of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to light, moisture, and extreme temperatures. The imidazole ring and the carboxamide group are susceptible to specific degradation pathways.
Q2: How can I visually identify if my sample of this compound has degraded?
A2: A change in the physical appearance of the compound, such as a change in color (e.g., from white or off-white to yellow or brown), or a change in its physical state (e.g., clumping of a powder) can indicate degradation.[1] For a definitive assessment, analytical techniques like HPLC should be used to check for the presence of impurities or degradation products.[1]
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, in a cool and dry place.[2][3] Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial. Specific temperature recommendations are provided in the table below.
Troubleshooting Guides
Issue 1: Discoloration of the Compound Observed Over Time
Potential Cause: This is often a sign of photodegradation or oxidation. Imidazole derivatives can be sensitive to light and air.[4]
Troubleshooting Steps:
-
Verify Purity: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the sample and identify any degradation products.
-
Review Storage Conditions: Ensure the compound is stored in a light-protecting container (e.g., an amber vial) and in a dark location.[3]
-
Inert Atmosphere: If not already done, store the compound under an inert atmosphere to minimize oxidation.
Issue 2: Inconsistent Experimental Results
Potential Cause: This could be due to the degradation of the compound in solution, particularly through hydrolysis of the carboxamide group. Amides can hydrolyze under acidic or basic conditions, especially when heated.[5][6]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions fresh before use.
-
Buffer and pH Control: If the experimental conditions permit, use a neutral pH buffer to prevent acid or base-catalyzed hydrolysis.
-
Temperature Control: Avoid excessive heating of solutions containing the compound.
-
Stability Study: Conduct a simple stability study by analyzing the solution by HPLC at different time points to assess its stability under your experimental conditions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Room temperature (15–25°C) for short-term.[3][7] Refrigerated (2–8°C) for long-term.[3] | Minimizes thermal degradation. |
| Light | Store in an amber vial or light-blocking container.[3] | Prevents photodegradation. Imidazole rings can be light-sensitive.[4] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents oxidation. |
| Moisture | Keep in a tightly sealed container with a desiccant.[2][3] | Prevents hydrolysis of the carboxamide group. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method to assess the purity of this compound and detect degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 95% water and 5% acetonitrile.
-
Ramp to 95% acetonitrile and 5% water over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Protocol 2: Forced Degradation Study
This protocol can help identify potential degradation pathways.
-
Acid Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat at 60°C for 24 hours.[6]
-
Base Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and heat at 60°C for 24 hours.[5]
-
Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.[4]
-
Thermal Degradation: Heat a solid sample of the compound at a temperature below its melting point (e.g., 80°C) for 48 hours.[8][9]
-
Analysis: Analyze the samples from each condition by HPLC (as described in Protocol 1) and compare them to a control sample (compound dissolved in a neutral solvent and kept in the dark).
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for storage and handling to minimize degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. 72-40-2|5-Amino-1H-imidazole-4-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening of TGR5 Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the high-throughput screening (HTS) of TGR5 agonists. The content is tailored for researchers, scientists, and drug development professionals.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges related to TGR5 HTS campaigns.
1. Assay Development & Optimization
-
Q: My assay window (signal-to-background ratio) is too low. What can I do?
-
A: A low assay window can be caused by several factors. First, ensure that your positive control (e.g., a known TGR5 agonist like INT-777 or Lithocholic Acid) is used at a concentration that elicits a maximal response (typically at or above its EC80). Check the viability and passage number of your cells; older cells or those in poor health may respond sub-optimally. You can also try increasing the cell seeding density, as this can sometimes amplify the signal. Finally, review your assay protocol to ensure optimal incubation times and reagent concentrations.
-
-
Q: I'm seeing a high degree of plate-to-plate variability in my HTS data. How can I minimize this?
-
A: Plate-to-plate variability is a common issue in HTS. To mitigate this, ensure consistency in your experimental procedures across all plates. This includes using the same batch of cells, reagents, and media for the entire screen. Implementing a robust data normalization strategy is also crucial. Normalizing the data on a per-plate basis to the on-plate controls (e.g., percentage of positive control response) can help correct for systematic variations between plates.[1][2][3]
-
-
Q: What is the ideal Z'-factor for a TGR5 HTS assay, and what should I do if my Z' is below 0.5?
-
A: A Z'-factor greater than 0.5 is generally considered the benchmark for a robust and reliable HTS assay. However, assays with a Z' between 0 and 0.5 can still be useful, provided there is a clear separation between the positive and negative control distributions. If your Z' is consistently below 0.5, focus on reducing the variability in your assay. This can be achieved by optimizing cell seeding density, ensuring precise liquid handling, and minimizing edge effects by not using the outer wells of the plate for samples. While a Z' > 0.5 is ideal, it's not an absolute requirement if the assay can still reliably identify hits.[4]
-
2. Compound-Related Issues
-
Q: How can I identify and mitigate interference from autofluorescent compounds in my screening library?
-
A: Autofluorescent compounds are a significant source of false positives in fluorescence-based assays.[5][6][7][8] To identify them, you can pre-screen your compound library on cells without the fluorescent reporter or in a buffer-only plate. Compounds that show a signal in the absence of the assay components are likely autofluorescent. To mitigate this, consider using a red-shifted fluorophore in your assay, as fewer library compounds tend to fluoresce at longer wavelengths.[6][9] Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are also less susceptible to interference from short-lived fluorescence.[5][10][11]
-
-
Q: Some of my hits appear to be cytotoxic. How can I differentiate true agonists from compounds that are simply killing the cells?
-
A: Cytotoxicity can lead to false positives, especially in reporter gene assays where a decrease in cell viability can affect the reporter signal. It is essential to perform a counter-screen for cytotoxicity in parallel with your primary screen. This can be done using a simple viability assay, such as measuring ATP levels (e.g., CellTiter-Glo®) or using a live/dead cell stain. Hits that show activity in the primary assay but also exhibit significant cytotoxicity should be flagged as potential false positives.[12]
-
-
Q: What are Pan-Assay Interference Compounds (PAINS), and how can I avoid them?
-
A: PAINS are compounds that show activity in multiple HTS assays through non-specific mechanisms, such as chemical reactivity or aggregation.[6] Many computational filters are available to flag potential PAINS in your compound library before screening. It is also good practice to consult publicly available databases of known PAINS. During hit validation, performing orthogonal assays with different detection technologies can help eliminate compounds that are active due to assay-specific artifacts rather than true TGR5 agonism.[6]
-
3. Cell Line Selection and Maintenance
-
Q: Should I use HEK293 or CHO-K1 cells for my TGR5 HTS campaign?
-
A: Both HEK293 and CHO-K1 cells are commonly used for GPCR HTS. HEK293 cells, being of human origin, may offer more relevant post-translational modifications but also express a significant number of endogenous GPCRs, which can lead to off-target effects.[13][14][15] CHO-K1 cells generally have lower endogenous GPCR expression, providing a "cleaner" background for heterologous receptor expression.[15] The choice often depends on the specific assay and the need for human-like protein processing versus a lower risk of off-target signaling.
-
-
Q: I'm concerned about endogenous TGR5 expression in my host cell line. How can I check for this?
-
A: Endogenous TGR5 expression in your host cell line can lead to a high background signal and a reduced assay window. To check for this, you should run your assay on the parental cell line (not expressing your TGR5 construct) and stimulate the cells with a potent TGR5 agonist. If you observe a significant response, it indicates the presence of endogenous TGR5 or another receptor that responds to your agonist. In such cases, you may need to choose a different cell line or use a gene-editing approach to knock out the endogenous receptor.
-
-
Q: My stable TGR5 cell line shows variable expression and response over time. What could be the cause?
-
A: Clonal variability and instability are common issues with stable cell lines.[16][17] This can be due to the random integration of the expression construct into the genome, leading to different expression levels in different clones. It is crucial to screen multiple clones to find one with high, stable expression and a robust functional response. Once a suitable clone is selected, it is important to maintain a consistent cell culture practice, including using a defined passage number range for your experiments, to minimize phenotypic drift.[16][18]
-
4. Data Analysis and Hit Confirmation
-
Q: How should I normalize my HTS data to account for systematic errors like edge effects?
-
A: Systematic errors, such as edge effects (where wells on the edge of a plate behave differently from interior wells), can skew HTS data.[1][19] Visualizing your data using heat maps for each plate can help identify such patterns.[2] Several normalization methods can be applied to correct for these effects, such as the B-score or Loess normalization, which adjust the data based on the values in surrounding wells or across rows and columns.[1][3][20]
-
-
Q: What is the best strategy for confirming the hits from my primary screen?
-
A: Hit confirmation is a critical step to eliminate false positives. A typical hit validation cascade involves several steps.[6][21] First, re-test the primary hits in a dose-response format to determine their potency (EC50). Next, perform an orthogonal assay that measures a different downstream signaling event (e.g., if your primary screen was a cAMP assay, you could use a reporter gene assay for confirmation). Finally, test the confirmed hits in a counter-screen using the parental cell line to ensure their activity is TGR5-dependent.
-
-
Q: How can I be sure that my confirmed hits are acting directly on TGR5 and not through an off-target mechanism?
-
A: Demonstrating on-target activity is a key challenge. One approach is to perform a knockdown or knockout of TGR5 in your assay cells. A true TGR5 agonist should lose its activity in the absence of the receptor. Additionally, you can perform counter-screens against other related GPCRs, such as other bile acid receptors like FXR, to assess the selectivity of your compounds.[8][22] Target deconvolution strategies, which aim to identify the specific molecular target of a compound, can also be employed for novel hits with unclear mechanisms of action.[23][24]
-
II. TGR5 Signaling Pathways
TGR5 activation can trigger multiple downstream signaling cascades. The canonical pathway involves coupling to the Gαs protein, leading to the production of cyclic AMP (cAMP). However, TGR5 can also couple to other G proteins and activate alternative pathways.
Caption: TGR5 signaling pathways.
III. Experimental Workflows & Protocols
This section provides detailed protocols for common TGR5 HTS assays and a general workflow for hit validation.
A. HTS Experimental Workflow
Caption: General HTS workflow for TGR5 agonists.
B. Detailed Experimental Protocols
1. cAMP Accumulation Assay (HTRF®)
This protocol measures the increase in intracellular cAMP in cells expressing TGR5 upon agonist stimulation.
-
Cell Seeding:
-
Culture CHO-K1 or HEK293 cells stably expressing human TGR5.
-
Trypsinize and resuspend cells in assay buffer.
-
Seed 5,000-10,000 cells per well in a 384-well white assay plate.
-
Incubate overnight at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and control agonist (e.g., INT-777) in assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM).
-
Aspirate the growth medium from the cells.
-
Add the compound dilutions to the wells.
-
-
Assay Procedure:
-
Incubate the plate for 30-60 minutes at room temperature.
-
Add the HTRF® cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a compatible HTRF® plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF® ratio and determine the cAMP concentration from a standard curve.
-
2. CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a cAMP Response Element (CRE) driven luciferase reporter gene.
-
Cell Seeding and Transfection (for transient assays):
-
Co-transfect HEK293T cells with a TGR5 expression vector and a CRE-luciferase reporter vector.[25]
-
Seed 20,000-40,000 transfected cells per well into a 96-well or 384-well white plate.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds.
-
Replace the culture medium with the compound dilutions in a low-serum or serum-free medium.
-
Incubate for 4-6 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™) to each well.
-
Incubate for 5-10 minutes to ensure complete cell lysis.
-
Measure the luminescence signal using a plate luminometer.
-
3. Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium upon TGR5 activation, typically in cells co-expressing a promiscuous G-protein like Gα16.
-
Cell Seeding:
-
Seed CHO-K1 or HEK293 cells co-expressing TGR5 and Gα16 into a 384-well black-walled, clear-bottom assay plate at a density of 15,000-25,000 cells/well.
-
Incubate overnight.
-
-
Dye Loading:
-
Aspirate the growth medium.
-
Add assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) and probenecid (to prevent dye leakage).
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Assay:
-
Place the plate in a fluorescent plate reader with an integrated liquid handler (e.g., FLIPR® or FlexStation®).
-
Measure the baseline fluorescence.
-
Inject the test compounds and immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
IV. Data Presentation
Quantitative data from HTS and follow-up studies should be presented in a clear and structured manner to facilitate comparison and decision-making.
Table 1: Potency of Known TGR5 Agonists in a cAMP Assay
| Agonist | EC50 (nM) |
| Lithocholic Acid | 990 |
| Sodium Deoxycholate | 1400 |
| Sodium Taurochenodeoxycholate | 3800 |
| Chenodeoxycholic Acid | 7500 |
| INT-777 | ~200 |
| Oleanolic Acid | ~5000 |
Data compiled from publicly available sources and representative studies.
Table 2: Example Hit Confirmation Data for a Novel TGR5 Agonist
| Compound ID | Primary Screen (% Activation @ 10 µM) | EC50 (µM) cAMP Assay | EC50 (µM) Reporter Assay | Cytotoxicity (CC50, µM) | TGR5-dependent Activity |
| Hit-001 | 85% | 1.2 | 1.5 | > 50 | Yes |
| Hit-002 | 92% | 2.5 | 3.1 | 5.2 | Yes |
| Hit-003 | 78% | 5.1 | > 20 | > 50 | No |
This table illustrates how data from various validation assays can be used to prioritize hits. Hit-001 shows good potency and no cytotoxicity, making it a strong candidate. Hit-002 is also potent but shows some cytotoxicity, requiring further investigation. Hit-003 is likely a false positive as its activity is not confirmed in the orthogonal assay and is not TGR5-dependent.
References
- 1. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rna.uzh.ch [rna.uzh.ch]
- 3. researchgate.net [researchgate.net]
- 4. De novo design of miniprotein agonists and antagonists targeting G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Probing novel GPCR interactions using a combination of FRET and TIRF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Wildtype heterogeneity contributes to clonal variability in genome edited cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Normalization Protocol Reduces Edge Effect in High-Throughput Analyses of Hydroxyurea Hypersensitivity in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Discovery and characterization of small-molecule TGR5 ligands with agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address off-target effects of 1-benzyl-imidazole compounds
Welcome to the Technical Support Center for 1-Benzyl-Imidazole Compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate and address the common challenges associated with the off-target effects of this important class of molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Unexpected Cellular Phenotype or Toxicity
Question: My 1-benzyl-imidazole compound induces a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the intended target's known function. What are the potential causes and how can I troubleshoot this?
Answer:
Unexpected cellular effects are often indicative of off-target interactions. 1-Benzyl-imidazole and its derivatives have been reported to interact with a variety of proteins, which could explain these observations.
Troubleshooting Steps:
-
Concentration-Response Analysis:
-
Problem: The concentration of the compound being used may be too high, leading to engagement with lower-affinity off-targets.
-
Solution: Perform a comprehensive dose-response experiment to determine the lowest effective concentration that engages your primary target. Compare this with the concentrations that elicit the unexpected phenotype.
-
-
Orthogonal Target Validation:
-
Problem: The observed phenotype might be due to an off-target effect.
-
Solution:
-
Use a Structurally Unrelated Inhibitor: Confirm that a different inhibitor of the same primary target recapitulates the expected phenotype.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype is still observed with your compound in the knockdown/knockout cells, it is likely an off-target effect.
-
-
-
Broad-Panel Off-Target Screening:
-
Problem: The identity of the off-target is unknown.
-
Solution: Screen your compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and ion channels. Commercial services (e.g., Eurofins Safety Panels, CEREP) can provide comprehensive profiling.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
Question: I am observing high variability in my bioactivity assays with my 1-benzyl-imidazole compound. What could be causing this?
Answer:
Poor reproducibility can stem from issues with the compound itself or the assay conditions.
Troubleshooting Steps:
-
Compound Solubility and Aggregation:
-
Problem: Imidazole-containing compounds can sometimes have poor aqueous solubility, leading to precipitation or aggregation in assay buffers.[1]
-
Solution:
-
Visual Inspection: Check for any visible precipitate in your stock solutions and final assay wells.
-
Solubility Measurement: Determine the solubility of your compound in the assay buffer.
-
Detergent Counter-Screen: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay. A significant decrease in activity in the presence of a detergent can indicate that the compound is an aggregator.[1]
-
-
-
Compound Stability:
-
Assay Interference:
-
Problem: The compound may be interfering with the assay technology (e.g., auto-fluorescence, light scattering).
-
Solution: Run control experiments with the compound in the absence of the biological target to check for any assay artifacts.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for imidazole-based compounds?
A1: Based on existing literature, two of the most well-documented off-target classes for imidazole-containing molecules are:
-
Cytochrome P450 (CYP) Enzymes: The imidazole nitrogen can coordinate with the heme iron in the active site of CYP enzymes, leading to their inhibition. This can result in drug-drug interactions.
-
hERG Potassium Channel: Blockade of the hERG channel is a significant safety concern as it can lead to cardiac arrhythmias. Several imidazole-containing drugs have been shown to inhibit hERG.
Q2: How can I proactively design 1-benzyl-imidazole compounds with a better off-target profile?
A2: Rational drug design can help minimize off-target effects.[2] Consider the following:
-
Structural Modifications: Subtle changes to the 1-benzyl-imidazole scaffold can significantly alter selectivity. For example, modifying substituents on the benzyl or imidazole rings can disrupt binding to off-targets while maintaining affinity for the primary target.
-
Computational Modeling: Use in silico methods to predict potential off-target interactions based on the compound's structure and comparison to known ligands of various proteins.[3]
Q3: What are the key signaling pathways that might be affected by 1-benzyl-imidazole compounds?
A3: While direct evidence for the parent 1-benzyl-imidazole is limited, derivatives have been implicated in modulating several key pathways, making these important to consider for off-target effects:
-
Kinase Signaling Pathways: Some benzimidazole derivatives have been shown to inhibit kinases such as EGFR, HER2, CDK2, and components of the PI3K/Akt/mTOR pathway.[4]
-
NF-κB Signaling: Benznidazole, a related nitroimidazole, has been shown to inhibit the NF-κB pathway.[1]
-
JAK/STAT Pathway: Some kinase inhibitor profiling studies of imidazole-related compounds have shown effects on the JAK/STAT pathway.
Quantitative Data on Off-Target Effects
The following tables summarize publicly available data on the inhibitory activities of 1-benzyl-imidazole derivatives and related imidazole compounds against various targets.
Table 1: Anticancer Activity of 1-Benzyl-1H-benzimidazole Derivatives
| Compound ID | Modifications | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Derivative A | 2-methyl | MCF-7 (Breast) | 15.2 | [5] |
| Derivative B | 5-nitro | HCT-116 (Colon) | 8.5 | [5] |
| Derivative C | 2-phenyl | A549 (Lung) | 12.1 | [5] |
| Derivative D | 5-amino | HeLa (Cervical) | 20.7 |[5] |
Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 6h | EGFR | 73.2 | [4] |
| HER2 | 23.2 | [4] | |
| CDK2 | 284 | [4] | |
| AURKC | 11 | [4] |
| Compound 6i | mTOR | Potent Inhibition |[4] |
Table 3: Inhibition of Cytochrome P450 Isoforms by Antifungal Imidazole Derivatives
| Compound | CYP1A2 (Ki, µM) | CYP2C9 (Ki, µM) | CYP2C19 (Ki, µM) | CYP2D6 (Ki, µM) | CYP3A4 (Ki, µM) |
|---|---|---|---|---|---|
| Clotrimazole | 7.9 | 12.0 | 1.4 | 13.0 | 0.018 |
| Miconazole | 3.2 | 1.2 | 0.010 | 0.70 | 0.028 |
| Sulconazole | 0.40 | 0.010 | 0.008 | 0.40 | 0.10 |
| Tioconazole | 0.40 | 0.70 | 0.040 | 1.0 | 0.02 |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Off-Target Assessment
This protocol provides a general framework for determining the binding affinity of a test compound to a specific receptor, which can be an intended target or a potential off-target.
Objective: To determine the inhibitor constant (Ki) of a 1-benzyl-imidazole compound for a target receptor.
Materials:
-
Cell membranes or purified protein expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., ³H-labeled).
-
1-benzyl-imidazole test compound at a range of concentrations.
-
A known non-labeled ligand for the target receptor (for determining non-specific binding).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled competitor (test compound and known ligand) and the radiolabeled ligand in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled competitor or vehicle, the radiolabeled ligand, and the membrane/receptor preparation to each well.
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (IC50)
This protocol outlines a method to determine the IC50 of a 1-benzyl-imidazole compound against major human CYP isoforms.
Objective: To assess the inhibitory potential of a 1-benzyl-imidazole compound on CYP enzyme activity.
Materials:
-
Human liver microsomes or recombinant CYP enzymes.
-
CYP isoform-specific probe substrates.
-
NADPH regenerating system.
-
1-benzyl-imidazole test compound at a range of concentrations.
-
Known CYP inhibitors (positive controls).
-
Acetonitrile or other suitable quenching solvent.
-
LC-MS/MS system.
Methodology:
-
Incubation: Prepare incubation mixtures containing liver microsomes (or recombinant enzymes), the test compound at various concentrations, and the probe substrate in a multi-well plate.
-
Initiation of Reaction: Pre-incubate the mixtures at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Termination of Reaction: After a specific incubation time, terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable model.
Signaling Pathways and Experimental Workflows
Potential Off-Target Kinase Signaling Pathways
Based on data from related benzimidazole compounds, 1-benzyl-imidazole derivatives may interfere with key oncogenic signaling pathways. The following diagram illustrates potential points of inhibition.
Potential Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Some imidazole-related compounds have been shown to inhibit this pathway.
Experimental Workflow for Off-Target Identification
A systematic approach is crucial for identifying and characterizing off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing TGR5 Selectivity with 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide and its derivatives as selective TGR5 agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TGR5 activation?
A1: TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to the Gαs protein subunit. This activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] The elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP Response Element-Binding Protein (CREB), leading to the transcription of target genes.[2][3] This signaling cascade is crucial for regulating glucose homeostasis, energy expenditure, and inflammatory responses.[2][4]
Q2: Why is selectivity for TGR5 important, and what are the common off-targets?
A2: Selectivity is crucial to minimize side effects and ensure that the observed biological activity is due to the modulation of TGR5. A common and significant off-target for bile acid-related agonists is the Farnesoid X Receptor (FXR), a nuclear receptor also activated by bile acids.[5][6] Co-activation of FXR can lead to different physiological effects, complicating the interpretation of experimental results.[7] Therefore, demonstrating high selectivity for TGR5 over FXR is a critical step in agonist characterization.
Q3: Are 1-benzyl-1H-imidazole-5-carboxamide derivatives effective TGR5 agonists?
A3: Yes, studies have shown that novel derivatives of 1-benzyl-1H-imidazole-5-carboxamide are potent and selective TGR5 agonists.[5][6] Certain compounds in this series have demonstrated agonistic activities superior to reference compounds like lithocholic acid (LCA) and the synthetic agonist INT-777.[5][6]
TGR5 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical TGR5 signaling pathway and a general workflow for screening potential agonists.
References
- 1. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. indigobiosciences.com [indigobiosciences.com]
Validation & Comparative
A Comparative Guide to 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide and Other TGR5 Agonists for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and improves glucose homeostasis.[1][2] This has spurred the development of a diverse array of TGR5 agonists. This guide provides an objective comparison of a novel class of synthetic agonists, 1-benzyl-1H-imidazole-5-carboxamide derivatives, with other prominent natural and synthetic TGR5 agonists, supported by experimental data.
TGR5 Signaling Pathway
Upon agonist binding, TGR5, a Gs alpha subunit-coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These downstream effectors mediate the physiological responses to TGR5 activation, including the secretion of GLP-1 from intestinal L-cells.[1][3]
Comparative Performance of TGR5 Agonists
The following tables summarize the in vitro potency and in vivo efficacy of 1-benzyl-1H-imidazole-5-carboxamide derivatives in comparison to other well-characterized TGR5 agonists. It is important to note that this data is compiled from various studies and experimental conditions may differ.
In Vitro Potency: TGR5 Activation
The potency of TGR5 agonists is typically determined by measuring the half-maximal effective concentration (EC50) for the production of intracellular cAMP in cell lines engineered to express the human TGR5 receptor (hTGR5).
| Agonist Class | Compound | hTGR5 EC50 (nM) | Reference(s) |
| Imidazole-5-carboxamide | Compound 19d/19e | More potent than INT-777 & LCA | [4][5] |
| Phenoxypyrazine-carboxamide | Compound 18k | 0.58 | [6][7] |
| Synthetic (Semisynthetic BA) | INT-777 | ~630 - 900 | [8][9] |
| Endogenous Bile Acid | Lithocholic Acid (LCA) | ~530 | [3] |
| Natural Product (Triterpenoid) | Betulinic Acid | ~500 - 1040 | [1][10] |
| Natural Product (Triterpenoid) | Oleanolic Acid | ~1420 | [1] |
| Synthetic (2-thio-imidazole) | Compound 6g | 0.057 | [4][11] |
Note: A lower EC50 value indicates higher potency.
In Vitro Efficacy: GLP-1 Secretion
The ability of TGR5 agonists to stimulate the secretion of GLP-1 is a key measure of their therapeutic potential. This is often assessed in the human enteroendocrine NCI-H716 cell line.
| Agonist Class | Compound | GLP-1 Secretion | Reference(s) |
| Imidazole-5-carboxamide | Compound 19d | Stimulates GLP-1 secretion | [4][5] |
| Phenoxypyrazine-carboxamide | Compound 18k | Stimulates GLP-1 secretion | [6][7] |
| Synthetic (Semisynthetic BA) | INT-777 | Stimulates GLP-1 secretion | [12] |
| Natural Product (Triterpenoid) | Betulinic Acid | Dose-dependent increase | [10] |
| Synthetic (2-thio-imidazole) | Compound 6g | Modulates GLP-1 secretion | [11] |
In Vivo Efficacy: Glucose Lowering in Mice
The ultimate preclinical validation for a TGR5 agonist is its ability to improve glucose tolerance in animal models of metabolic disease, often assessed via an oral glucose tolerance test (OGTT).
| Agonist Class | Compound | In Vivo Effect (OGTT in mice) | Reference(s) |
| Imidazole-5-carboxamide | Compound 19d/19e | Significant glucose-lowering effect | [4][5] |
| Phenoxypyrazine-carboxamide | Compound 18k | Significantly reduces blood glucose | [6][7] |
| Synthetic (2-thio-imidazole) | Compound 6g | Potent glucose lowering (ED50 of 7.9 mg/kg) | [4][11] |
| Synthetic (Non-bile acid) | Compound 18 | Lowers glucose excursion | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of TGR5 agonists.
cAMP Accumulation Assay (HTRF)
This assay quantifies the intracellular accumulation of cAMP following TGR5 activation.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human TGR5 receptor in a suitable growth medium.
-
Cell Seeding: Seed the cells into a 384-well low-volume white plate at an appropriate density and incubate overnight at 37°C in a CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 1-benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide derivatives) and a reference agonist (e.g., INT-777) in a stimulation buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Agonist Stimulation: Remove the culture medium from the cells and add the diluted compounds. Incubate for 30 minutes at 37°C.
-
Cell Lysis and HTRF Reagent Addition: Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the agonist concentration. Determine the EC50 value by fitting the data to a four-parameter logistic curve.
GLP-1 Secretion Assay
This assay measures the amount of GLP-1 secreted from enteroendocrine cells in response to TGR5 agonist stimulation.
Methodology:
-
Cell Culture: Culture human NCI-H716 enteroendocrine cells in a suitable growth medium.
-
Cell Seeding: Seed the cells into a 24-well plate and allow them to grow to a confluent monolayer.
-
Compound Incubation: Wash the cells with a serum-free medium and then incubate with various concentrations of the test agonist or a vehicle control for a defined period (e.g., 2 hours) at 37°C.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the GLP-1 secretion as a fold change over the vehicle control.
In Vivo Oral Glucose Tolerance Test (OGTT)
This in vivo assay assesses the effect of a TGR5 agonist on glucose disposal in a rodent model.
Methodology:
-
Animal Model: Use a relevant mouse model, such as diet-induced obese (DIO) C57BL/6J mice.
-
Fasting: Fast the mice overnight (16-18 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Agonist Administration: Administer the test TGR5 agonist or vehicle control orally via gavage at a predetermined dose.
-
Glucose Challenge: After a specific time (e.g., 30-60 minutes) following agonist administration, administer a glucose solution (e.g., 2 g/kg body weight) orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the overall glucose excursion. A reduction in the AUC in the agonist-treated group compared to the vehicle group indicates improved glucose tolerance.
Conclusion
The 1-benzyl-1H-imidazole-5-carboxamide derivatives represent a promising new class of potent TGR5 agonists, demonstrating superior in vitro activity compared to established reference compounds like INT-777 and LCA.[4][5] Their significant glucose-lowering effects in vivo further underscore their therapeutic potential.[4][5] The comparative data presented in this guide, alongside detailed experimental protocols, provides a valuable resource for researchers in the field of metabolic disease to evaluate and advance the development of novel TGR5-targeted therapies. Continued investigation into the pharmacokinetic and safety profiles of these new compounds will be crucial for their translation into clinical applications.
References
- 1. Biochemical Basis of the Antidiabetic Activity of Oleanolic Acid and Related Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly lipophilic 3-epi-betulinic acid derivatives as potent and selective TGR5 agonists with improved cellular efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Imidazole-5-Carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is in a perpetual state of evolution, with novel chemical scaffolds consistently emerging as promising candidates for therapeutic intervention. Among these, imidazole-5-carboxamides have garnered significant attention for their diverse pharmacological activities, showing potential in oncology, metabolic disorders, and neurodegenerative diseases. This guide provides an objective comparison of novel imidazole-5-carboxamides against existing therapeutic alternatives, supported by experimental data and detailed methodologies to validate their therapeutic potential.
A New Frontier in Targeted Therapy
Novel imidazole-5-carboxamide derivatives have demonstrated significant efficacy in preclinical models across a range of diseases by targeting key signaling molecules. This guide will focus on three distinct areas where these compounds show particular promise: as Fatty Acid Synthase (FASN) inhibitors for cancer, Takeda G protein-coupled receptor 5 (TGR5) agonists for metabolic diseases, and c-Jun N-terminal kinase 3 (JNK3) inhibitors for neurodegenerative disorders.
Oncology: Targeting Cancer Metabolism with FASN Inhibitors
In the realm of oncology, particularly in breast and colorectal cancers, aberrant cancer cell metabolism is a key therapeutic target. Fatty Acid Synthase (FASN), an enzyme crucial for de novo lipogenesis, is often overexpressed in tumor cells, correlating with tumor aggressiveness and poor prognosis.[1] Novel 1H-benzo[d]imidazole-5-carboxamide derivatives have emerged as potent FASN inhibitors.[1]
Comparative Efficacy of Imidazole-5-Carboxamide FASN Inhibitors
| Compound | Target | Indication | IC50 (µM) | Cell Lines | Reference |
| CTL-06 | FASN | Breast & Colorectal Cancer | 3.0 ± 0.25 | HCT-116, Caco-2, MCF-7 | [1] |
| CTL-12 | FASN | Breast & Colorectal Cancer | 2.5 ± 0.25 | HCT-116, Caco-2, MCF-7 | [1] |
| Orlistat (Standard) | FASN | N/A (Obesity) | 13.5 ± 1.0 | N/A | [1] |
| Tamoxifen (Standard) | Estrogen Receptor | Breast Cancer | Varies | MCF-7 | [2] |
| Doxorubicin (Standard) | Topoisomerase II | Breast & Colorectal Cancer | Varies | HCT-116, MCF-7 | [2] |
Caption: Comparative IC50 values of novel imidazole-5-carboxamides and standard-of-care agents.
Experimental Protocols
Objective: To determine the in vitro inhibitory activity of test compounds against the FASN enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human FASN enzyme and its substrates, acetyl-CoA and malonyl-CoA, are prepared in an appropriate assay buffer.
-
Compound Incubation: The FASN enzyme is pre-incubated with varying concentrations of the test compounds (e.g., CTL-06, CTL-12) or a known inhibitor (e.g., Orlistat) for a specified period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates.
-
Detection: The consumption of NADPH, a cofactor in the FASN reaction, is monitored spectrophotometrically at 340 nm over time.
-
Data Analysis: The rate of NADPH consumption is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Objective: To evaluate the anti-tumor efficacy of test compounds in a living organism.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured under standard conditions.[3][4]
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.[3][4]
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.[3][4][5]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the test compounds (e.g., CTL-06, CTL-12), a vehicle control, or a standard-of-care drug (e.g., Doxorubicin) via an appropriate route (e.g., intraperitoneal injection).[3]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.[3]
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).[3]
Signaling Pathway and Experimental Workflow
Caption: FASN Inhibition Signaling Pathway.
Caption: In Vivo Xenograft Experimental Workflow.
Metabolic Diseases: TGR5 Agonists for a New Approach to Diabetes
Takeda G protein-coupled receptor 5 (TGR5) has emerged as a promising target for the treatment of type 2 diabetes and other metabolic syndromes.[6] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.[7][8] Novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists.[6]
Comparative Efficacy of Imidazole-5-Carboxamide TGR5 Agonists
| Compound | Target | Indication | EC50 (nM) | Selectivity | Reference |
| 19d | TGR5 | Type 2 Diabetes | 3.2 | High vs. FXR | [6] |
| 19e | TGR5 | Type 2 Diabetes | 2.8 | High vs. FXR | [6] |
| INT-777 (Reference) | TGR5 | Type 2 Diabetes | 15.6 | N/A | [6] |
| LCA (Endogenous Ligand) | TGR5 | N/A | 30.2 | N/A | [6] |
| Metformin (Standard) | AMPK Activator | Type 2 Diabetes | N/A | N/A | [9][10] |
| Semaglutide (Standard) | GLP-1 Receptor Agonist | Type 2 Diabetes | N/A | N/A | [10] |
Caption: Comparative EC50 values of novel imidazole-5-carboxamides and existing TGR5 modulators/diabetes treatments.
Experimental Protocols
Objective: To determine the agonistic activity of test compounds on the TGR5 receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human TGR5 are cultured in a suitable medium.[11]
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds (e.g., 19d, 19e), a known agonist (e.g., INT-777), or a vehicle control.[11]
-
cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a commercially available ELISA or HTRF assay kit.[11][12]
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the cAMP concentration against the logarithm of the agonist concentration.
Objective: To assess the in vivo effect of test compounds on glucose metabolism.[6][13][14]
Methodology:
-
Animal Fasting: Mice are fasted overnight to ensure a baseline glucose level.[13]
-
Compound Administration: The test compounds (e.g., 19d, 19e) or a vehicle control are administered orally or via intraperitoneal injection.[6][13]
-
Glucose Challenge: A bolus of glucose is administered orally to the mice.[6][13]
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[6][13][15]
-
Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated to determine the effect of the compound on glucose tolerance.
Signaling Pathway and Experimental Workflow
Caption: TGR5 Agonism Signaling Pathway.
References
- 1. Current and future therapeutic strategies for Alzheimer’s disease: an overview of drug development bottlenecks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.cancercare.org [media.cancercare.org]
- 3. benchchem.com [benchchem.com]
- 4. BiTE® Xenograft Protocol [protocols.io]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 7. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Treatment for type 2 diabetes - NHS [nhs.uk]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucose Tolerance Test in Mice [bio-protocol.org]
- 15. IP Glucose Tolerance Test in Mouse [protocols.io]
A Comparative Efficacy Analysis of TGR5 Agonists: 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide Derivatives versus INT-777
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel TGR5 agonist scaffold, 1-benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide, represented by its most potent derivatives, against the well-established TGR5 agonist, INT-777. This analysis is supported by experimental data from peer-reviewed studies, with a focus on in vitro potency and in vivo metabolic effects.
Introduction to TGR5 Agonism
Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. As a cell surface receptor for bile acids, TGR5 activation stimulates the Gαs protein subunit, leading to increased intracellular cyclic AMP (cAMP). This signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses. The development of potent and selective TGR5 agonists is a key area of research for novel anti-diabetic and metabolic therapies.
In Vitro Potency: A Head-to-Head Comparison
The primary measure of a TGR5 agonist's efficacy in a laboratory setting is its half-maximal effective concentration (EC50), which indicates the concentration of the compound required to elicit 50% of the maximum response. A lower EC50 value signifies higher potency.
Recent studies have identified a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives with exceptional potency for the human TGR5 receptor.[1][2] The two most potent compounds from this series, designated as 19d and 19e , demonstrate significantly greater potency than INT-777.[1][2]
| Compound | Chemical Scaffold | Target | EC50 (nM) | Reference |
| Compound 19d | 1-benzyl-1H-imidazole-5-carboxamide derivative | Human TGR5 | 0.46 | [1][2] |
| Compound 19e | 1-benzyl-1H-imidazole-5-carboxamide derivative | Human TGR5 | 0.41 | [1][2] |
| INT-777 | Semisynthetic bile acid derivative | Human TGR5 | 820 | [3][4] |
Table 1: In Vitro Potency of TGR5 Agonists.
The data clearly indicates that compounds 19d and 19e are approximately 1782 and 2000 times more potent, respectively, than INT-777 in activating the human TGR5 receptor in vitro.
In Vivo Efficacy: Glucose Homeostasis and GLP-1 Secretion
The therapeutic potential of a TGR5 agonist is ultimately determined by its performance in vivo. Key measures of efficacy include the ability to improve glucose tolerance and stimulate the secretion of GLP-1.
Oral Glucose Tolerance Test (OGTT)
In a study utilizing male C57BL/6 mice, the oral administration of compound 19d (30 mg/kg) demonstrated a significant glucose-lowering effect during an oral glucose tolerance test (OGTT).[1] This indicates improved glucose disposal from the bloodstream following a glucose challenge.
| Treatment | Dose (mg/kg) | Animal Model | Effect on Blood Glucose AUC | Reference |
| Compound 19d | 30 | C57BL/6 Mice | Significant Reduction | [1] |
| INT-777 | 30 | Mice (diet-induced obesity) | Reduces hepatic steatosis and adiposity | [3] |
Table 2: In Vivo Efficacy in Murine Models.
GLP-1 Secretion
Activation of TGR5 on enteroendocrine L-cells is a primary mechanism for stimulating GLP-1 release. In vitro experiments using the human NCI-H716 enteroendocrine cell line showed that compound 19d effectively stimulates GLP-1 secretion.[1] Similarly, INT-777 is known to promote GLP-1 secretion in vivo.[3]
| Compound | Cell Line | Effect | Reference |
| Compound 19d | NCI-H716 | Stimulates GLP-1 Secretion | [1] |
| INT-777 | NCI-H716 | Increases ATP production (cAMP-dependent) | [3] |
Table 3: Effect on GLP-1 Secretion in NCI-H716 Cells.
Signaling Pathways
Both this compound derivatives and INT-777 exert their effects through the activation of the TGR5 receptor and the subsequent increase in intracellular cAMP. This primary signaling event triggers downstream pathways that lead to the observed physiological effects.
Experimental Protocols
TGR5 Activation Assay (cAMP Measurement)
This assay quantifies the intracellular accumulation of cyclic AMP (cAMP) in response to TGR5 agonist stimulation.
Cell Culture: HEK293 cells stably expressing the human TGR5 receptor are cultured in DMEM supplemented with 10% FBS and a selection antibiotic.
Assay Procedure:
-
Cells are seeded in 96-well plates and incubated for 24 hours.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds (e.g., this compound derivatives or INT-777) are added in a serial dilution.
-
After a 30-minute incubation at 37°C, cells are lysed.
-
Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Data Analysis: The HTRF ratio is plotted against the logarithm of the compound concentration, and the EC50 value is determined using a four-parameter logistic fit.
GLP-1 Secretion Assay
This assay measures the amount of GLP-1 released from enteroendocrine cells following treatment with a TGR5 agonist.
Cell Culture: Human NCI-H716 cells are cultured in RPMI-1640 medium supplemented with 10% FBS.
Assay Procedure:
-
Cells are seeded in 24-well plates and allowed to adhere and differentiate.
-
Cells are washed and incubated in a secretion buffer.
-
Test compounds are added to the wells and incubated for 2 hours at 37°C.
-
The supernatant is collected, and the concentration of active GLP-1 is determined using a specific ELISA kit.
Data Analysis: GLP-1 concentrations in treated wells are compared to vehicle-treated control wells to determine the fold-increase in secretion.
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the in vivo effect of a compound on glucose metabolism.
Animal Model: Male C57BL/6 mice are used.
Procedure:
-
Mice are fasted for 6 hours prior to the experiment.
-
The test compound (e.g., compound 19d) or vehicle is administered orally.
-
After 30-60 minutes, a baseline blood glucose measurement is taken from the tail vein.
-
An oral gavage of glucose (e.g., 2 g/kg) is administered.
-
Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated and compared between the treated and vehicle control groups.
Conclusion
The available experimental data strongly suggests that the this compound scaffold represents a highly promising class of TGR5 agonists. The lead compounds from this series, 19d and 19e, exhibit vastly superior in vitro potency compared to INT-777. Furthermore, the demonstrated in vivo efficacy of compound 19d in improving glucose tolerance highlights the therapeutic potential of this chemical class. While INT-777 has been a valuable tool in elucidating the physiological roles of TGR5, the this compound derivatives represent a significant advancement in the pursuit of potent, next-generation TGR5 agonists for the treatment of metabolic diseases. Further preclinical and clinical evaluation of these novel compounds is warranted.
References
Navigating Specificity: A Comparative Analysis of Cross-Reactivity in 1-Benzyl-1H-Imidazole Derivatives
For researchers, scientists, and drug development professionals, the 1-benzyl-1H-imidazole scaffold serves as a versatile foundation for designing novel therapeutics. However, ensuring target specificity is a critical challenge in drug development. This guide provides a comparative analysis of the cross-reactivity of two distinct classes of 1-benzyl-1H-imidazole derivatives, offering insights into their selectivity profiles and the experimental methodologies used to determine them.
This publication delves into the cross-reactivity of 1-benzyl-1H-imidazole-5-carboxamide derivatives developed as Takeda G-protein-coupled receptor 5 (TGR5) agonists and N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amine derivatives designed as Transient Receptor Potential Canonical 5 (TRPC5) inhibitors. By examining their performance against related off-target receptors, this guide aims to provide a valuable resource for researchers working on similar chemical series, aiding in the design of more selective and effective drug candidates.
Comparative Cross-Reactivity Data
The selectivity of a drug candidate is paramount to its safety and efficacy. The following tables summarize the cross-reactivity data for two distinct series of 1-benzyl-1H-imidazole derivatives, highlighting their activity at the primary target versus key off-targets.
Table 1: Cross-Reactivity of 1-Benzyl-1H-imidazole-5-carboxamide TGR5 Agonists
| Compound ID | Primary Target | EC50 (nM) at hTGR5 | Off-Target | % Activation at 10 µM vs. FXR |
| 19d | TGR5 | 1.3 | FXR | Not specified, but noted as having good selectivity |
| 19e | TGR5 | 2.8 | FXR | Not specified, but noted as having good selectivity |
Data sourced from a study on potent TGR5 agonists.[1] The study indicates good selectivity against the Farnesoid X receptor (FXR), a nuclear receptor also activated by bile acids, but does not provide specific percentage inhibition values at a given concentration in the abstract.
Table 2: Cross-Reactivity of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amine TRPC5 Inhibitors
| Compound ID | Primary Target | % Inhibition at 3 µM vs. TRPC5 | Off-Target | % Inhibition at 3 µM vs. TRPC4 | % Inhibition at 3 µM vs. TRPC6 |
| AC1903 | TRPC5 | High | TRPC4, TRPC6 | Not specified, but noted as selective | Not specified, but noted as selective |
| Compound 2 | TRPC5 | High | TRPC4, TRPC6 | Not specified, but noted as selective | Not specified, but noted as selective |
Data sourced from a study on selective TRPC5 inhibitors.[2] The study highlights the selectivity of the compounds for TRPC5 over the closely related channels TRPC4 and TRPC6, though specific quantitative data for the off-targets is not detailed in the provided search results.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reliable evaluation of cross-reactivity. Below are representative protocols for assessing the selectivity of TGR5 agonists and TRPC5 inhibitors.
TGR5 Agonist Selectivity Assay (Luciferase Reporter Assay)
This assay is commonly used to determine the activation of nuclear receptors like FXR.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with a Gal4-FXR ligand-binding domain plasmid, a UAS-luciferase reporter plasmid, and a β-galactosidase expression plasmid for normalization.
-
-
Compound Treatment:
-
After 24 hours, the transfection medium is replaced with a medium containing the test compounds (e.g., 1-benzyl-1H-imidazole-5-carboxamide derivatives) at various concentrations. A known FXR agonist (e.g., GW4064) is used as a positive control.
-
-
Luciferase Assay:
-
Following a 24-hour incubation with the compounds, the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
β-galactosidase activity is measured to normalize for transfection efficiency.
-
-
Data Analysis:
-
The fold induction of luciferase activity is calculated relative to the vehicle control.
-
The results are expressed as a percentage of the maximal activation achieved with the positive control.
-
TRPC5 Inhibitor Selectivity Assay (Whole-Cell Patch-Clamp)
This electrophysiological technique provides a direct measure of ion channel activity and is the gold standard for assessing ion channel modulators.
-
Cell Preparation:
-
HEK293 cells stably expressing human TRPC5, TRPC4, or TRPC6 are cultured on glass coverslips.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
The external solution contains physiological ion concentrations, and the internal pipette solution contains a Cs-based solution to block potassium channels.
-
Cells are held at a holding potential of -60 mV.
-
-
Channel Activation and Compound Application:
-
TRPC channels are activated by a specific agonist (e.g., Englerin A for TRPC4/5).
-
Once a stable baseline current is established, the test compound (e.g., N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amine derivatives) is applied at various concentrations via a perfusion system.
-
-
Data Analysis:
-
The inhibition of the agonist-induced current is measured at each compound concentration.
-
The IC50 (half-maximal inhibitory concentration) is calculated by fitting the concentration-response data to a Hill equation.
-
Selectivity is determined by comparing the IC50 values for TRPC5 with those for TRPC4 and TRPC6.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the significance of cross-reactivity analysis.
Caption: TGR5 Signaling Pathway.
Caption: TRPC5 Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Analysis.
References
A Comparative Guide to the In Vivo Performance of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide and Alternative TGR5 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide and its derivatives against other known Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 is a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. The activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.
Performance Comparison of TGR5 Agonists
The following tables summarize the available quantitative data for the aforementioned compounds, offering a side-by-side comparison of their efficacy in key in vivo and in vitro assays.
| Compound | In Vivo Model | Key Findings | Reference |
| Compound 19d/19e | C57BL/6 mice | - Significant glucose-lowering effects. - Stimulated GLP-1 secretion. | [1][2] |
| INT-777 | Diet-induced obese mice | - Improved glucose tolerance. - Increased energy expenditure. - Reduced hepatic steatosis and obesity. | [3] |
| Lithocholic Acid (LCA) | Rodent models | - Potent endogenous TGR5 agonist. - Can induce cholestasis at high doses. | [4][5] |
Note: Specific quantitative data from in vivo studies for compounds 19d and 19e are not publicly available in detail. The information is based on the abstract of the cited study.
| Compound | In Vitro Assay | Potency (EC50) | Key Findings | Reference |
| Compound 19d/19e | hTGR5 activation assay | Superior to INT-777 and LCA (specific values not available) | - Excellent agonistic activities against human TGR5. - Good selectivity against FXR. | [1][2] |
| INT-777 | hTGR5 activation assay | ~0.82 µM | Potent and selective TGR5 agonist. | [3] |
| Lithocholic Acid (LCA) | TGR5 activation assay | Most potent endogenous TGR5 agonist. | Activates multiple signaling pathways. | [4][5] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these compounds, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key in vivo experiments typically cited in the evaluation of TGR5 agonists.
Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of an organism to clear a glucose load from the bloodstream and is a primary indicator of insulin sensitivity.
Materials:
-
Test compound (e.g., this compound derivative, INT-777)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Mice (e.g., C57BL/6 or diet-induced obese models)
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Fasting: Fast the mice overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure and record the baseline blood glucose level from the tail vein (time 0).
-
Compound Administration: Administer the test compound or vehicle control via oral gavage. A typical dose for a novel agonist might be in the range of 10-50 mg/kg.
-
Glucose Challenge: After a set period following compound administration (e.g., 30 or 60 minutes), administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify the glucose excursion. A lower AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
Measurement of Plasma GLP-1 Levels
This protocol is used to determine if the test compound stimulates the secretion of GLP-1, a key incretin hormone.
Materials:
-
Test compound and vehicle control
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
-
EDTA-coated collection tubes
-
Centrifuge
-
GLP-1 ELISA kit
Procedure:
-
Animal Preparation and Fasting: Follow the same initial steps as for the OGTT.
-
Compound Administration: Administer the test compound or vehicle control.
-
Blood Collection: At a predetermined time after compound administration (e.g., 30-60 minutes), collect blood from the retro-orbital sinus or cardiac puncture into EDTA-coated tubes containing a DPP-4 inhibitor.
-
Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
GLP-1 Measurement: Store the plasma at -80°C until analysis. Measure the active GLP-1 concentration using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the plasma GLP-1 levels between the compound-treated and vehicle-treated groups. A significant increase in the treated group indicates stimulation of GLP-1 secretion.
Conclusion
The derivatives of this compound, particularly compounds 19d and 19e, show significant promise as potent and selective TGR5 agonists with beneficial in vivo effects on glucose metabolism.[1][2] Their reported superiority to INT-777 and LCA in in vitro assays suggests a potentially wider therapeutic window.[1][2] However, to fully replicate and validate these findings, access to the detailed in vivo data and protocols from the primary study is essential. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this class of compounds and advance the development of novel therapeutics for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of lithocholic acid in the rat: formation of lithocholic acid 3-O-glucuronide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
Comparison Guide: Novel TGR5 Agonists vs. Existing Metabolic Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of emerging Takeda G-protein-coupled receptor 5 (TGR5) agonists against current standard-of-care therapies for metabolic diseases, primarily Type 2 Diabetes (T2DM) and Non-alcoholic Fatty Liver Disease (NAFLD). The information is supported by experimental data from preclinical and clinical studies.
Introduction: TGR5 as a Therapeutic Target
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids.[1][2] Its expression in various tissues—including the intestine, liver, brown adipose tissue, and immune cells—positions it as a critical regulator of metabolic homeostasis.[1][2] Activation of TGR5 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), enhance energy expenditure, improve glucose metabolism, and exert anti-inflammatory effects.[1][2][3] These diverse physiological roles make TGR5 a promising therapeutic target for T2DM, obesity, and NAFLD.[2][4]
TGR5 Signaling Pathways
Upon activation by an agonist, TGR5 initiates a signaling cascade primarily through the Gαs subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][5] This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[5] These effectors mediate key downstream physiological responses. In intestinal L-cells, this pathway promotes the transcription of proglucagon and the secretion of GLP-1.[1][6] In immune cells like macrophages, TGR5 signaling can also antagonize the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[7][8]
References
- 1. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 2. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 3. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 4. natap.org [natap.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
Comparative Pharmacokinetics of Imidazole-Based Antifungal Compounds: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of three key imidazole-based antifungal agents: ketoconazole, fluconazole, and itraconazole. The information presented is intended to support research and development efforts in the field of antifungal drug discovery and optimization.
Overview of Imidazole Antifungal Agents
Imidazole antifungals represent a major class of drugs for the treatment of both superficial and systemic fungal infections.[1] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51).[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3] By disrupting ergosterol synthesis, these agents compromise the integrity and function of the fungal cell membrane, leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect), depending on the drug concentration and fungal species.[1]
While effective, imidazole antifungals also exhibit varying degrees of interaction with human cytochrome P450 enzymes, particularly CYP3A4.[4][5] This can lead to significant drug-drug interactions, a critical consideration in clinical practice and drug development.[5]
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for ketoconazole, fluconazole, and itraconazole in humans. These values are compiled from various studies and may vary depending on the patient population, dosage, and formulation.
Table 1: Key Pharmacokinetic Parameters of Selected Imidazole Antifungals in Humans
| Parameter | Ketoconazole | Fluconazole | Itraconazole |
| Oral Bioavailability | Highly variable, pH-dependent[4] | >90%[4] | ~55% (oral solution)[6] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 0.5-1.0 hours[4] | ~4.6 hours[6] |
| Peak Plasma Concentration (Cmax) at steady state (200 mg BID) | ~3.5 µg/mL | ~9.1 µg/mL (400 mg dose)[4] | ~2.3 µg/mL[6] |
| Area Under the Curve (AUC) | Dose-dependent, non-linear[7] | Linear, dose-proportional[5] | Dose-dependent, non-linear[7] |
| Plasma Protein Binding | ~84% (to albumin)[4] | ~12%[4] | >99%[7] |
| Elimination Half-life (t½) | ~2 hours (initial), 8 hours (terminal)[4] | ~30 hours[4] | ~65 hours[6] |
| Metabolism | Extensively metabolized by CYP3A4[4] | Primarily excreted unchanged in urine[4] | Extensively metabolized by CYP3A4 to active metabolite (hydroxy-itraconazole)[6] |
Table 2: Comparative Inhibitory Effects on Human CYP3A4
| Compound | Inhibition Potency | IC50 Value (in vitro) | Ki Value (in vitro) |
| Ketoconazole | Potent Inhibitor[8][9] | 0.06 µM (against pyrotinib metabolism)[10][11] | 0.022 µM (against cyclosporin metabolism)[12][13] |
| Fluconazole | Weak Inhibitor[10][11] | 11.55 µM (against pyrotinib metabolism)[10][11] | 40 µM (against cyclosporin metabolism)[12] |
| Itraconazole | Potent Inhibitor[10][11] | 0.27 µM (against pyrotinib metabolism)[10][11] | 0.7 µM (against cyclosporin metabolism)[12] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (Example Protocol)
This protocol outlines a typical single-dose oral pharmacokinetic study in rats.[14][15]
1. Animal Model:
- Species: Sprague-Dawley rats[14][15]
- Sex: Male
- Weight: 200-250 g
- Housing: Standard laboratory conditions (12-hour light/dark cycle, free access to food and water).
- Acclimatization: Minimum 7-day acclimatization period before the experiment.
2. Drug Administration:
- Route: Oral gavage.
- Formulation: Suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose-sodium).[14][15]
- Dosing: A single dose of the test compound.
3. Blood Sampling:
- Method: Serial blood samples (e.g., 0.2-0.3 mL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Processing: Blood is collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
4. Bioanalysis:
- Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is commonly used for the quantification of the drug and its metabolites in plasma.[14][15]
- Sample Preparation: Protein precipitation or solid-phase extraction is typically performed to extract the analytes from the plasma matrix.
5. Pharmacokinetic Analysis:
- Software: Non-compartmental analysis is performed using software such as WinNonlin to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.).
In Vitro CYP3A4 Inhibition Assay (IC50 and Ki Determination)
This protocol describes a method to determine the inhibitory potential of a compound on human CYP3A4 activity using human liver microsomes.[8][9][16]
1. Materials:
- Human Liver Microsomes (HLMs)
- CYP3A4 substrate (e.g., testosterone, midazolam)[8][9]
- Test imidazole compound
- NADPH regenerating system
- Potassium phosphate buffer (pH 7.4)
2. IC50 Determination:
- Incubation: A reaction mixture containing HLMs, the CYP3A4 substrate (at a concentration close to its Km value), and a range of concentrations of the test inhibitor is pre-incubated at 37°C.
- Reaction Initiation: The reaction is initiated by the addition of the NADPH regenerating system.
- Reaction Termination: After a specific incubation time, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol).
- Analysis: The formation of the metabolite is quantified using LC-MS/MS.
- Calculation: The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[17]
3. Ki Determination:
- Experimental Design: The experiment is repeated with multiple substrate concentrations and a fixed range of inhibitor concentrations.
- Data Analysis: The type of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Ki) are determined by analyzing the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis.[8][9]
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of imidazole antifungals.
Caption: Mechanism of drug-drug interactions involving imidazole antifungals.
Experimental Workflow Diagram
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Concepts in Antifungal Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of cytochrome P450-3A inhibition by ketoconazole [ouci.dntb.gov.ua]
- 10. Differential effects of ketoconazole, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative effects of the antimycotic drugs ketoconazole, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative effects of the antimycotic drugs ketoconazole, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method [frontiersin.org]
- 15. In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of the Anti-Diabetic Effects of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide Derivatives: A Comparative Guide
An objective analysis of the anti-diabetic potential of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives reveals their potent activity as TGR5 agonists, positioning them as promising next-generation therapeutic candidates. This guide provides a comprehensive comparison with established anti-diabetic agents, supported by experimental data and detailed methodologies.
This publication critically evaluates the anti-diabetic properties of a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives, with a particular focus on the two most potent compounds, 19d and 19e, as identified in recent literature. Their performance is benchmarked against the known TGR5 agonist INT-777, the α-glucosidase inhibitor acarbose, and the DPP-4 inhibitor sitagliptin.
Comparative Analysis of Anti-Diabetic Efficacy
The anti-diabetic effects of these compounds were assessed through both in vitro and in vivo studies. The primary mechanism of action for the 1-benzyl-1H-imidazole-5-carboxamide series is the activation of the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of glucose homeostasis.
In Vitro Potency: TGR5 Agonism
The ability of the novel imidazole derivatives and the reference compound INT-777 to activate the TGR5 receptor was quantified by measuring their half-maximal effective concentrations (EC50). Lower EC50 values indicate higher potency.
| Compound | Target | EC50 (nM) | Source |
| 1-Benzyl-1H-imidazole-5-carboxamide derivative 19d | hTGR5 | 1.44 | [1] |
| 1-Benzyl-1H-imidazole-5-carboxamide derivative 19e | hTGR5 | 0.58 | [1] |
| INT-777 | hTGR5 | 820 | [2][3] |
| Acarbose | α-glucosidase | N/A | |
| Sitagliptin | DPP-4 | N/A |
hTGR5: human Takeda G protein-coupled receptor 5. N/A: Not Applicable, as these drugs do not target TGR5.
In Vivo Efficacy: Glucose Tolerance in Preclinical Models
The in vivo anti-diabetic activity was evaluated using the oral glucose tolerance test (OGTT) in mouse models. This test measures the ability of the compounds to improve glucose clearance after a glucose challenge. The data is presented as the percentage reduction in the area under the curve (AUC) of blood glucose levels over time.
| Compound | Animal Model | Dose | Route | % AUC Reduction in OGTT | Source |
| 1-Benzyl-1H-imidazole-5-carboxamide derivative 19k | C57BL/6 Mice | 50 mg/kg | Oral | Significant Reduction | [1] |
| Sitagliptin | C57BL/6J Mice | 1 mg/kg | Oral | ~20-30% | [4] |
| Acarbose | HET3 Mice | 400-2500 mg/kg diet | Oral | Reduced postprandial glucose | [5] |
Note: A direct percentage comparison for all compounds from a single study is not available. The data for the imidazole derivative indicates a "significant reduction" without a specific percentage in the available abstract. Acarbose data is from a lifespan study noting reduced postprandial glucose rather than a direct OGTT AUC reduction percentage.
Clinical Efficacy of Comparator Drugs
For the established drugs, acarbose and sitagliptin, extensive clinical data is available, typically measuring the reduction in glycated hemoglobin (HbA1c) and postprandial glucose levels in patients with type 2 diabetes.
| Compound | Key Clinical Outcome | Efficacy | Source |
| Acarbose | HbA1c Reduction | 0.5% - 1.1% reduction from baseline | [6][7] |
| Postprandial Glucose Reduction | Significantly reduces postprandial glucose excursions | [6][8] | |
| Sitagliptin | HbA1c Reduction | 0.6% - 1.05% reduction from baseline (monotherapy) | [4][9] |
| Postprandial Glucose Reduction | Significantly reduces postprandial glucose excursions | [10][11][12] |
Signaling Pathways and Mechanisms of Action
The anti-diabetic effects of the evaluated compounds are mediated through distinct signaling pathways.
TGR5 Signaling Pathway
The 1-benzyl-1H-imidazole-5-carboxamide derivatives and INT-777 exert their effects by activating TGR5. This activation in intestinal L-cells and pancreatic β-cells initiates a cascade that ultimately leads to improved glucose control.
Caption: TGR5 agonist signaling pathway leading to glucose lowering.
Mechanisms of Comparator Drugs
Acarbose and sitagliptin utilize different mechanisms to achieve glycemic control.
Caption: Mechanisms of action for acarbose and sitagliptin.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of these findings.
In Vitro TGR5 Activity Assessment (cAMP Assay)
This assay quantifies the activation of TGR5 by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a second messenger in the TGR5 signaling pathway.
-
Cell Culture: HEK293 cells stably expressing human TGR5 are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into 96-well or 384-well plates and incubated to allow for adherence.
-
Compound Preparation: Serial dilutions of the test compounds (1-benzyl-1H-imidazole-5-carboxamide derivatives, INT-777) and a positive control are prepared.
-
Assay Procedure:
-
The growth medium is removed, and cells are incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds are added to the wells and incubated for a specified period (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Detection: Cells are lysed, and intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the logarithm of the compound concentration to determine the EC50 value.
In Vitro GLP-1 Secretion Assay
This assay measures the ability of the compounds to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.
-
Cell Culture: Human NCI-H716 or murine STC-1 enteroendocrine cells are cultured. NCI-H716 cells may require a basement membrane matrix for attachment.
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to differentiate if necessary.
-
Compound Treatment:
-
Cells are washed with a pre-warmed buffer.
-
Test compounds at various concentrations are added and incubated for 1-2 hours at 37°C.
-
-
Supernatant Collection: The cell culture supernatant is collected. A DPP-4 inhibitor may be added to prevent GLP-1 degradation.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a specific ELISA kit.
-
Data Analysis: GLP-1 secretion in response to the test compound is compared to a vehicle control.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess in vivo glucose disposal and the efficacy of anti-diabetic agents in preclinical models.
Caption: Experimental workflow for an in vivo oral glucose tolerance test.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.
-
Baseline Measurement: A baseline blood glucose sample is taken from the tail vein (t = -60 min).
-
Compound Administration: The test compound (e.g., 1-benzyl-1H-imidazole-5-carboxamide derivative, INT-777, acarbose, or sitagliptin) or vehicle is administered orally via gavage.
-
Glucose Challenge: After a set period (e.g., 60 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 0, 15, 30, 60, and 120 minutes).
-
Data Analysis: The area under the blood glucose concentration-time curve (AUC) is calculated for each treatment group and compared to the vehicle control group to determine the percentage of AUC reduction.
Conclusion
The independent validation and comparative analysis of 1-benzyl-1H-imidazole-5-carboxamide derivatives, particularly compounds 19d and 19e, underscore their potential as highly potent TGR5 agonists with significant anti-diabetic effects. Their in vitro potency surpasses that of the known TGR5 agonist INT-777. The in vivo data, while preliminary, suggests a strong glucose-lowering effect. When compared to established anti-diabetic drugs like acarbose and sitagliptin, these novel imidazole derivatives operate through a distinct and promising mechanism of action that involves the stimulation of incretin secretion. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of this new class of anti-diabetic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists [ouci.dntb.gov.ua]
- 9. glucagon.com [glucagon.com]
- 10. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Assessing the Translational Relevance of 1-Benzyl-Imidazole TGR5 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and exerts anti-inflammatory effects.[1][2] Among the various classes of synthetic TGR5 agonists, 1-benzyl-imidazole derivatives have shown significant promise due to their high potency and selectivity. This guide provides an objective comparison of 1-benzyl-imidazole TGR5 agonists with other alternatives, supported by experimental data, to aid in the assessment of their translational relevance.
Performance Comparison of TGR5 Agonists
The following tables summarize the in vitro potency and in vivo efficacy of selected 1-benzyl-imidazole TGR5 agonists in comparison to other key reference compounds.
Table 1: In Vitro Potency of TGR5 Agonists
| Compound Class | Compound | Target | Assay Type | EC50 | Citation(s) |
| 1-Benzyl-Imidazole | Compound 19d | human TGR5 | Luciferase Reporter | Superior to INT-777 & LCA | [3] |
| Compound 19e | human TGR5 | Luciferase Reporter | Superior to INT-777 & LCA | [3] | |
| 2-Thio-Imidazole | Compound 6g | human TGR5 | cAMP Assay | 57 pM | [4] |
| mouse TGR5 | cAMP Assay | 62 pM | [4] | ||
| Semisynthetic Bile Acid | INT-777 | human TGR5 | cAMP Assay | 0.82 µM | [5] |
| Natural Bile Acid | Lithocholic Acid (LCA) | human TGR5 | cAMP Assay | Potent natural agonist | [3][6] |
| Natural Product | Betulinic Acid | human TGR5 | - | - | [1] |
| Oleanolic Acid | human TGR5 | - | - | [1] |
Table 2: In Vivo Efficacy of TGR5 Agonists in Rodent Models
| Compound Class | Compound | Animal Model | Key Efficacy Endpoints | Notable Side Effects | Citation(s) |
| 1-Benzyl-Imidazole | Compounds 19d/19e | Mice | Significant glucose-lowering effects (OGTT) | Data not available | [3] |
| 2-Thio-Imidazole | Compound 6g | DIO C57 Mice | Potent glucose-lowering effects (OGTT; ED50 = 7.9 mg/kg) | Data not available | [4] |
| Semisynthetic Bile Acid | INT-777 | HF-fed Mice | Reduces hepatic steatosis, increases energy expenditure, reduces obesity | Gallbladder filling | [5][7] |
| Other Synthetic | Compound 18 | Mice | Lowers glucose excursion (OGTT), chronic administration leads to weight loss | Dose-dependent gallbladder filling | [7][8] |
Key Signaling Pathways and Experimental Workflows
The therapeutic effects of TGR5 agonists are mediated through a complex signaling network. The primary pathway involves the activation of Gαs, leading to increased intracellular cAMP and subsequent activation of PKA and EPAC. However, TGR5 activation also modulates other important signaling cascades.
The assessment of TGR5 agonist activity involves a series of in vitro and in vivo experiments. A typical experimental workflow is outlined below.
Detailed Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay quantifies the intracellular cyclic AMP (cAMP) levels in response to TGR5 activation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human TGR5 are cultured in DMEM supplemented with 10% FBS and selection antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and incubated overnight.
-
Assay Procedure:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubated for 30 minutes at 37°C.
-
Test compounds (1-benzyl-imidazole derivatives or other agonists) are added at various concentrations.
-
The plate is incubated for 30-60 minutes at 37°C.
-
-
cAMP Detection: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: The EC50 values are determined by plotting the cAMP concentration against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vitro GLP-1 Secretion Assay
This assay measures the ability of TGR5 agonists to stimulate GLP-1 secretion from enteroendocrine L-cells.
Methodology:
-
Cell Culture: Human NCI-H716 cells are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Cell Seeding: Cells are seeded in 24- or 96-well plates and allowed to differentiate.
-
Assay Procedure:
-
The culture medium is replaced with a buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Test compounds are added at various concentrations.
-
The plate is incubated for 2 hours at 37°C.[4]
-
-
GLP-1 Measurement: The supernatant is collected, and the concentration of active GLP-1 is determined using a specific ELISA kit.[4]
-
Data Analysis: GLP-1 secretion is normalized to the total protein content of the cells.
In Vivo Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of TGR5 agonists on glucose disposal in vivo.
Methodology:
-
Animals: Male C57BL/6 mice or diet-induced obese (DIO) mice are used.
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Compound Administration: The test compound (e.g., a 1-benzyl-imidazole agonist) or vehicle is administered orally.
-
Glucose Challenge: After a specific time (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at 0, 15, 30, 60, and 120 minutes after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall effect on glucose tolerance.
Translational Relevance and Future Directions
1-Benzyl-imidazole TGR5 agonists have demonstrated high potency in vitro and significant glucose-lowering effects in vivo, positioning them as a promising class of therapeutics for metabolic diseases.[3] Their performance is often superior to that of first-generation synthetic agonists like INT-777 and natural bile acids.[3]
A critical aspect for the translational success of any TGR5 agonist is mitigating the on-target side effect of gallbladder filling.[7][9] Systemic activation of TGR5 in the gallbladder epithelium can lead to smooth muscle relaxation and increased bile volume, a concern for long-term treatment.[9] Future research should focus on developing gut-restricted 1-benzyl-imidazole derivatives to localize TGR5 activation to the intestine, thereby maximizing GLP-1 secretion while minimizing systemic exposure and the risk of gallbladder-related adverse effects.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 8. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intestinally-targeted TGR5 agonists equipped with quaternary ammonium have an improved hypoglycemic effect and reduced gallbladder filling effect - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe Disposal
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on best practices for similar imidazole-based chemical compounds.
I. Pre-Disposal and Handling Precautions
Before beginning any disposal process, it is crucial to handle the chemical with appropriate personal protective equipment (PPE). Based on information for related compounds, the following PPE is recommended:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Handle the compound in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.
II. Segregation and Waste Collection
Proper segregation of chemical waste is a critical first step.
-
Waste Container: Use a designated, properly labeled, and leak-proof container for collecting waste of this compound. The container should be compatible with the chemical.
-
Labeling: Clearly label the waste container with the full chemical name: "this compound" and any relevant hazard symbols.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
III. Disposal Procedure
Disposal of this compound must be conducted as hazardous waste.
-
Consult EHS: Always consult with your institution's EHS department for specific disposal guidelines. They will provide information on approved waste disposal contractors and procedures.
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Documentation: Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in accordance with your laboratory's and institution's protocols.
IV. Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes typical information found in an SDS for related imidazole compounds.
| Property | Typical Value/Information for Related Imidazole Compounds |
| Physical State | Solid |
| Solubility | May have low water solubility |
| Incompatible Materials | Strong oxidizing agents, Acids |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) |
Experimental Workflow & Logical Relationships
Disposal Workflow for this compound
The following diagram outlines the step-by-step process for the safe disposal of this chemical compound.
References
Personal protective equipment for handling 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide
CAS Number: 850429-56-0
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide. Strict adherence to these procedures is paramount for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Minimum Requirements |
| Eye/Face Protection | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary for splash hazards. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat or apron is required. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced. All use must follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is essential to minimize risk and environmental impact.
Standard Operating Procedure Workflow
The following diagram outlines the standard workflow for handling this compound from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
